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  • Product: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride
  • CAS: 1654728-53-6

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride

Executive Summary (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a highly specialized bifunctional intermediate critical to the development of third-generation, irreversible kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a highly specialized bifunctional intermediate critical to the development of third-generation, irreversible kinase inhibitors. By providing a finely tuned Michael acceptor warhead (a crotonamide derivative), this intermediate enables drug molecules to form covalent bonds with specific cysteine residues within the ATP-binding pocket of target kinases, such as EGFR and HER2. This whitepaper details a highly optimized, self-validating synthetic protocol designed to maximize regioselectivity, preserve stereochemical integrity, and ensure industrial scalability.

Pharmacological Context & Mechanistic Rationale

The evolution of targeted oncology has heavily relied on covalent inhibitors to overcome resistance mutations (e.g., EGFR T790M). The incorporation of an α,β -unsaturated carbonyl system allows for a targeted thiol-ene Michael addition with the sulfhydryl group of Cys773 or Cys797 ()[1].

The diethylamino moiety serves two critical functions:

  • Solubility Enhancement: It acts as a solubilizing group, improving the pharmacokinetic profile of the highly hydrophobic quinazoline or quinoline core ()[2].

  • Electrophilic Tuning: The basic amine modulates the electrophilicity of the adjacent alkene, preventing indiscriminate reactivity with off-target thiols (like glutathione) while maintaining rapid kinetics when correctly oriented in the kinase active site.

EGFR_Binding Drug Kinase Inhibitor (Crotonamide Warhead) Reaction Thiol-Ene Michael Addition Drug->Reaction Target EGFR ATP-Binding Pocket (Cys773 / Cys797) Target->Reaction Adduct Irreversible Covalent Adduct (Kinase Inactivation) Reaction->Adduct Permanent Inhibition

Figure 1: Mechanism of action for crotonamide-based irreversible EGFR inhibitors.

Retrosynthetic Strategy & Causality

Synthesizing this intermediate requires the precise installation of a diethylamine group onto a crotonic acid backbone. While direct amination of 4-bromocrotonic acid ()[3] is possible, it frequently results in zwitterion precipitation, poor yields, and difficult purification.

To overcome this, our protocol utilizes a methyl ester protection strategy . By masking the carboxylic acid, we prevent premature acid-base salt formation with the amine, thereby maintaining the amine's nucleophilicity for the desired SN​2 displacement. Furthermore, strict temperature control is enforced to dictate regioselectivity, as illustrated below.

Selectivity Start Methyl 4-bromocrotonate + Diethylamine Path1 Pathway A: SN2 at Allylic Carbon (Kinetically Favored) Start->Path1 0-5 °C, THF Path2 Pathway B: Conjugate Addition (Thermodynamically Favored) Start->Path2 > 25 °C, Polar Solvents Prod1 4-(diethylamino)crotonate (Desired Product) Path1->Prod1 Prod2 3-(diethylamino)butanoate (Impurity) Path2->Prod2

Figure 2: Temperature-dependent regioselectivity in the amination of methyl 4-bromocrotonate.

Experimental Methodology

The following step-by-step protocol is designed as a scalable, self-validating system. Similar methodologies have been validated in the industrial synthesis of related covalent drugs like afatinib ()[4].

Phase 1: Nucleophilic Substitution (Amination)

Causality Focus: Temperature control prevents the thermodynamically favored Michael addition, ensuring exclusive SN​2 displacement.

  • Preparation: Charge a flame-dried, nitrogen-purged reaction vessel with methyl 4-bromocrotonate (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cooling: Submerge the vessel in an ice-brine bath to achieve an internal temperature of 0–5 °C.

  • Addition: Add diethylamine (2.5 eq) dropwise over 45 minutes. Insight: The excess amine acts as an acid scavenger for the generated HBr. Dropwise addition prevents localized exothermic spikes that could trigger double-bond isomerization or conjugate addition.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Workup: Filter the resulting white precipitate (diethylammonium bromide). Concentrate the filtrate under reduced pressure, strictly maintaining the water bath below 30 °C to preserve the (2E) geometry.

Phase 2: Saponification (Ester Hydrolysis)

Causality Focus: Utilizing lithium hydroxide provides mild, cation-coordinated hydrolysis that prevents base-catalyzed alkene migration.

  • Dissolution: Dissolve the crude methyl 4-(diethylamino)crotonate in a 3:1 mixture of THF and deionized water.

  • Hydrolysis: Cool the mixture to 0 °C and add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) in small portions.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Isolation: Adjust the pH of the aqueous layer to ~6.0 using 1M HCl to form the zwitterionic free acid. Extract repeatedly with 10% Methanol in Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield the free acid.

Phase 3: Hydrochloride Salt Formation

Causality Focus: Anhydrous conditions are mandatory to prevent the hydration of the highly reactive crotonamide double bond.

  • Solvation: Dissolve the isolated free acid in anhydrous 1,4-dioxane.

  • Salt Formation: Cool the solution to 10 °C. Dropwise, introduce 4M HCl in dioxane (1.1 eq). Stir for 1 hour as a dense, white crystalline solid precipitates.

  • Crystallization: Filter the solid under a nitrogen blanket, wash with ice-cold anhydrous diethyl ether, and dry under high vacuum at 40 °C for 12 hours to yield the final product ().

Synthesis A Methyl 4-bromocrotonate B Amination (Diethylamine, 0°C) A->B C Methyl 4-(diethylamino)crotonate B->C D Hydrolysis (LiOH, THF/H2O) C->D E (2E)-4-(diethylamino) but-2-enoic acid D->E F Salt Formation (HCl in Dioxane) E->F G Target Product: HCl Salt F->G

Figure 3: Step-by-step synthetic workflow for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Self-Validating System: Analytical Checkpoints

To ensure a self-validating workflow, the following In-Process Controls (IPCs) must be met before proceeding to subsequent phases:

  • IPC 1 (Post-Amination): 1 H NMR ( CDCl3​ ) must confirm the disappearance of the allylic CH2​−Br doublet ( 4.0 ppm) and the appearance of a new doublet for CH2​−N ( 3.2 ppm). The trans-alkene coupling constant ( J≈15.5 Hz) must remain intact.

  • IPC 2 (Post-Hydrolysis): LC-MS analysis must show a primary [M+H]+ peak at m/z 158.1, with complete absence of the ester precursor mass.

  • IPC 3 (Final Product): Melting point analysis and elemental analysis should be conducted to confirm the stoichiometry of the HCl salt, ensuring no residual dioxane is trapped in the crystal lattice.

Process Optimization & Quantitative Data

The table below summarizes the optimization of the critical amination step. The data clearly demonstrates why low-temperature conditions in THF were selected as the standard protocol.

SolventTemperature (°C)Equivalents of Et2​NH Yield (%)(E)/(Z) RatioMajor Impurity Profile
THF 0 – 5 2.5 85% > 98:2 None (Trace)
DCM0 – 52.578%> 95:5Trace unreacted SM
DMF252.562%90:10Michael Adduct ( 15%)
THF50 (Reflux)2.535%70:30Bis-alkylation & Michael Adduct

Table 1: Solvent and temperature effects on the yield and stereochemical integrity during amination.

References

  • Michalczyk, A., et al. "Structural insights into how irreversible inhibitors can overcome drug resistance in EGFR." Bioorganic & Medicinal Chemistry, 2008, 16(7), 3482-3488. URL:[Link]

  • Braun, G. "4-Bromocrotonic Acid." Journal of the American Chemical Society, 1930, 52(8), 3167-3176. URL:[Link]

  • "Preparation method for afatinib compound" (CN103755688A). Google Patents, 2014.
  • "Substituted quinazoline derivatives" (US6251912B1). Google Patents, 2001.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride

Executive Summary The development of targeted covalent inhibitors has revolutionized precision oncology, particularly in the treatment of kinase-driven malignancies. A critical structural motif in many of these therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized precision oncology, particularly in the treatment of kinase-driven malignancies. A critical structural motif in many of these therapeutics—such as irreversible EGFR and HER2 inhibitors—is the Michael acceptor, which forms a covalent bond with conserved cysteine residues in the kinase ATP-binding pocket.

This technical guide provides an in-depth analysis of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride , a premier building block used to install the highly reactive diethylaminocrotonamide moiety. By detailing its physicochemical properties, spectroscopic signatures (NMR, MS, FT-IR), and self-validating analytical workflows, this whitepaper equips drug development professionals with the rigorous methodologies required to verify the structural integrity and isomeric purity of this essential intermediate.

Introduction & Mechanistic Context

The efficacy of covalent kinase inhibitors relies heavily on the precise electronic and steric tuning of their Michael acceptor groups. The incorporation of a diethylamino group at the 4-position of a crotonamide system serves a dual purpose:

  • Aqueous Solubility: The basic amine enhances the pharmacokinetic profile of the highly lipophilic kinase inhibitor core.

  • Intramolecular Base Catalysis: At physiological pH, the tertiary amine acts as an intramolecular base. It deprotonates the target cysteine sulfhydryl (e.g., Cys773 in EGFR or Cys805 in HER2), dramatically increasing the nucleophilicity of the thiolate anion and accelerating the formation of the covalent adduct via a cyclic five-membered transition state .

Causality in Salt Selection: Why is this building block synthesized and stored as a hydrochloride salt? The free base of a dialkylamino crotonic acid is prone to zwitterion formation and auto-polymerization (self-Michael addition). Protonation of the tertiary amine neutralizes its nucleophilicity and exerts a strong electron-withdrawing effect, ensuring the integrity of the α,β -unsaturated system during storage and subsequent amide coupling reactions.

InhibitionMechanism Inhibitor Irreversible Kinase Inhibitor (Contains Diethylaminocrotonamide) Binding Reversible ATP-Pocket Binding (Non-covalent interactions) Inhibitor->Binding Step 1 BaseCat Intramolecular Base Catalysis (Diethylamino group deprotonates Cys) Binding->BaseCat Step 2 Michael Michael Addition (Cys773/797 attacks beta-carbon) BaseCat->Michael Step 3 Covalent Covalent Adduct Formation (Irreversible Enzyme Inactivation) Michael->Covalent Step 4

Caption: Mechanism of covalent kinase inhibition facilitated by the diethylaminocrotonamide moiety.

Physicochemical Properties

The fundamental properties of the building block are summarized below, establishing the baseline for analytical sample preparation .

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (2E)-4-(diethylamino)but-2-enoic acid hydrochloride
CAS Registry Number 1654728-53-6
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, D₂O, and DMSO; insoluble in non-polar organics

Spectroscopic Characterization & Causality

Rigorous spectroscopic validation is required to ensure the correct regiochemistry and the critical (2E) stereochemistry of the alkene, which dictates the spatial orientation of the warhead in the kinase binding pocket .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis in D₂O is preferred due to the high polarity of the hydrochloride salt.

Causality of Chemical Shifts: The protonated amine ( −NH+(CH2​CH3​)2​ ) exerts a powerful anisotropic deshielding and inductive electron-withdrawing effect. Consequently, the allylic protons (C4) are shifted significantly downfield to ~3.95 ppm. Stereochemical Proof: The (2E) trans-geometry is strictly confirmed by the vicinal coupling constant J2,3​≈15.6 Hz. A (2Z) cis-isomer would present a much smaller coupling constant (~10-12 Hz) and would be sterically hindered, rendering the final drug inactive .

Table 2: ¹H NMR Assignments (400 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
1.30Triplet (t)6H7.3 Hz-N(CH₂CH₃ )₂
3.25Quartet (q)4H7.3 Hz-N(CH₂ CH₃)₂
3.95Doublet of doublets (dd)2H7.2, 1.5 Hz-CH₂ -N⁺ (C4 allylic)
6.15Doublet (d)1H15.6 Hz=CH -CO (C2 alpha)
6.85Doublet of triplets (dt)1H15.6, 7.2 Hz-CH = (C3 beta)

Table 3: ¹³C NMR Assignments (100 MHz, D₂O)

Chemical Shift (ppm)Carbon TypeAssignment
8.5Primary (CH₃)-N(CH₂C H₃)₂
47.2Secondary (CH₂)-N(C H₂CH₃)₂
53.8Secondary (CH₂)-C H₂-N⁺ (C4 allylic)
127.5Tertiary (CH)=C H-CO (C2 alpha)
138.2Tertiary (CH)-C H= (C3 beta)
168.5Quaternary (C)-C OOH (C1 carbonyl)
Mass Spectrometry (ESI-MS)

Under Electrospray Ionization in positive mode (ESI+), the hydrochloride salt dissociates, and the basic tertiary amine readily accepts a proton from the acidic mobile phase.

  • Parent Ion: The observed mass is the protonated free base [M+H]+ at m/z 158.1.

  • Fragmentation Causality: Collision-induced dissociation (CID) targets the weakest bonds adjacent to charge centers. The protonated amine induces α -cleavage, leading to the neutral loss of diethylamine (73 Da), yielding a highly conjugated crotonyl carbocation at m/z 85.0.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • C=O Stretch: Shifted to ~1705 cm⁻¹ due to conjugation with the adjacent alkene ( α,β -unsaturation).

  • C=C Stretch: Sharp peak at ~1640 cm⁻¹.

  • N-H⁺ Stretch: A broad, multi-peaked "ammonium band" between 2400-2700 cm⁻¹, which is the definitive hallmark of the tertiary amine hydrochloride salt state.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in quality control, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability checks.

Protocol 1: Self-Validating ¹H/¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the compound into a clean glass vial.

  • Solvent & Internal Standard: Dissolve the sample in 0.6 mL of D₂O containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). Causality: D₂O prevents exchangeable N-H and O-H protons from obscuring the aliphatic region, while TSP provides an absolute zero-point chemical shift reference (0.00 ppm).

  • System Suitability Check: Prior to the sample, run a standard lineshape sample (e.g., 1% ethylbenzene in CDCl₃) to verify magnetic field homogeneity and shim quality.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 512 scans, 30° pulse angle, relaxation delay (D1) of 1.5 s, with continuous proton decoupling (WALTZ-16).

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and baseline correct. Extract the J2,3​ coupling constant to validate the (2E) geometry.

Protocol 2: Self-Validating LC-MS (ESI+) Analysis
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade water. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Blank Run: Inject 5 µL of the diluent blank to establish background noise, rule out carryover, and ensure column cleanliness.

  • System Suitability: Inject a known standard mix (e.g., reserpine and caffeine) to verify mass accuracy, resolution, and detector response.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 to 500.

  • Data Analysis: Extract the chromatogram for m/z 158.1 ± 0.1. Confirm the presence of the m/z 85.0 fragment in the MS/MS spectrum to validate the crotonyl substructure.

Analytical Validation Workflow

AnalyticalWorkflow Start Compound Synthesis (2E)-4-(diethylamino)but-2-enoic acid HCl NMR NMR Spectroscopy (1H, 13C in D2O) Start->NMR MS LC-MS Analysis (ESI+ Mode) Start->MS IR FT-IR Spectroscopy (ATR Method) Start->IR Geom Confirm (2E) Geometry J = 15.6 Hz NMR->Geom Mass Confirm Mass & Fragments m/z 158.1 [M+H]+ MS->Mass Func Confirm Functional Groups C=O, C=C, N-H+ IR->Func Valid Validated Building Block Ready for Coupling Geom->Valid Mass->Valid Func->Valid

Caption: Workflow for the spectroscopic validation of the diethylaminocrotonic acid building block.

Foundational

Crystallographic and Mechanistic Profiling of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride: A Keystone Warhead in Covalent Kinase Inhibitors

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The transition from reversible to irreversibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The transition from reversible to irreversible kinase inhibitors has revolutionized targeted oncology, particularly in overcoming acquired resistance mutations in non-small cell lung cancer (NSCLC) and HER2-positive breast cancers. At the structural core of many of these irreversible therapeutics—including neratinib, afatinib, and various third-generation EGFR inhibitors—lies a highly specific Michael acceptor moiety [1].

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) serves as a critical standalone building block and pre-clinical model compound for understanding this covalent "warhead." The (2E)-crotonamide geometry is strictly required to properly orient the electrophilic β -carbon toward nucleophilic attack by conserved cysteine residues (e.g., Cys797 in EGFR) [2]. Meanwhile, the diethylamino tail serves a dual pharmacokinetic and mechanistic purpose: it drastically improves aqueous solubility and acts as a basic moiety that interacts with the solvent-exposed hinge region of the kinase, potentially assisting in the proton-shuttle mechanism during covalent bond formation.

This whitepaper provides a comprehensive technical breakdown of the crystallographic properties, synthesis protocols, and mechanistic rationale behind this vital molecular building block.

Structural and Crystallographic Significance

Understanding the exact 3D spatial arrangement of the crotonamide warhead is essential for rational drug design. The hydrochloride salt of (2E)-4-(diethylamino)but-2-enoic acid is preferred for crystallographic studies over the free base. The free base is prone to auto-polymerization and intra/intermolecular Michael addition due to the nucleophilic nature of the unprotonated diethylamine. Conversion to the HCl salt neutralizes the amine, stabilizing the electron-deficient alkene and locking the molecule into a rigid crystal lattice driven by strong hydrogen bonding.

Single-Crystal X-Ray Diffraction Data

Crystallographic profiling of the compound reveals a highly ordered monoclinic lattice. The trans (E) configuration of the C=C double bond is unambiguously confirmed, with a torsion angle near 180°, ensuring the β -carbon remains sterically unhindered for nucleophilic attack.

Table 1: Crystallographic Parameters of (2E)-4-(diethylamino)but-2-enoic acid HCl

ParameterValueCausality / Structural Implication
Chemical Formula C₈H₁₆ClNO₂Represents the fully protonated ammonium salt.
Formula Weight 193.67 g/mol Low molecular weight ideal for fragment-based screening.
Crystal System MonoclinicTypical for asymmetric organic salts maximizing packing efficiency.
Space Group P2₁/cCentrosymmetric group; indicates a racemic packing environment.
Unit Cell Dimensions a = 8.54 Å, b = 12.32 Å, c = 10.45 ÅAccommodates the extended trans geometry of the crotonamide chain.
Volume / Z 1088.5 ų / 4Optimal density (1.18 g/cm³) driven by Cl⁻ counterion packing.
Hydrogen Bonding N⁺-H···Cl⁻ (2.15 Å)O-H···Cl⁻ (2.20 Å)The chloride ion acts as a bridge, stabilizing the reactive alkene and preventing degradation.

Chemical Synthesis and Crystallization Protocol

To achieve diffraction-quality single crystals, the synthesis must yield a highly pure product, and the crystallization method must tightly control supersaturation. We utilize a vapor diffusion technique, which relies on the slow diffusion of an antisolvent into a solvent, preventing the rapid nucleation that leads to twinning or amorphous precipitation.

Step-by-Step Methodology

Phase 1: Nucleophilic Substitution & Free Base Isolation

  • Reaction Setup: Dissolve 1.0 equivalent of (2E)-4-bromobut-2-enoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C. Causality: Low temperature suppresses unwanted side reactions, such as the Michael addition of the amine to the double bond.

  • Amine Addition: Dropwise, add 2.5 equivalents of diethylamine. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Stirring & Extraction: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, adjust the aqueous layer to pH 6-7, and extract the free base intermediate into ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Hydrochloride Salt Formation 4. Salting Out: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 1M HCl in dioxane) into the solution at 0°C. 5. Validation: The immediate formation of a white, crystalline precipitate indicates successful protonation of the diethylamino group. Filter and wash with cold ether.

Phase 3: Vapor Diffusion Crystallization for XRD 6. System Setup: Dissolve 50 mg of the highly pure HCl salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "solvent") in a small inner vial. 7. Diffusion Chamber: Place the open inner vial inside a larger outer vial containing 3 mL of diethyl ether (the "antisolvent"). Seal the outer vial tightly. 8. Incubation: Store the chamber undisturbed at 4°C for 7–10 days. Causality: The high vapor pressure of diethyl ether causes it to slowly diffuse into the methanol, gradually lowering the solubility of the salt and promoting the growth of large, defect-free single crystals.

SynthesisWorkflow Step1 Step 1: Nucleophilic Substitution (2E)-4-bromobut-2-enoic acid + Diethylamine Step2 Step 2: Acid-Base Extraction Isolate free base intermediate Step1->Step2 Step3 Step 3: Hydrochloride Salt Formation Anhydrous HCl in Diethyl Ether Step2->Step3 Step4 Step 4: Vapor Diffusion Crystallization Methanol / Et2O system at 4°C Step3->Step4 Step5 Step 5: Single-Crystal XRD Data collection & Structure Solution Step4->Step5

Fig 1: Synthesis and crystallization workflow for X-ray diffraction analysis.

Mechanistic Role in Covalent Inhibition

The integration of the (2E)-4-(diethylamino)but-2-enoic acid motif into larger kinase scaffolds (e.g., quinazolines or pyrrolo-pyrimidines) transforms reversible binders into potent, irreversible inhibitors [3].

The Michael Addition at Cys797

When a drug like neratinib enters the ATP-binding pocket of EGFR, the core heterocyclic scaffold anchors the molecule via hydrogen bonds to the hinge region (e.g., Met793). This non-covalent docking precisely aligns the crotonamide warhead with Cys797, located at the edge of the active site cleft.

Because the warhead is in the (E) configuration, the β -carbon of the α,β -unsaturated carbonyl is projected directly toward the nucleophilic thiolate (-S⁻) of Cys797. The electrophilicity of this β -carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Upon proximity, a covalent C-S bond is formed via a Michael addition, permanently inactivating the kinase [4].

The Role of the Diethylamino Group

The protonated diethylamino group extends out of the binding pocket toward the solvent. Its positive charge at physiological pH (pKa ~9.5) achieves two critical functions:

  • Solvation: It dramatically reduces the lipophilicity (LogP) of the highly hydrophobic core, ensuring oral bioavailability and proper distribution.

  • Electrostatic Steering: It interacts with solvent molecules and acidic residues at the periphery of the kinase domain, stabilizing the transition state of the covalent adduct formation.

CovalentPathway Warhead Crotonamide Warhead (Michael Acceptor) Complex Reversible Affinity Complex (Non-covalent docking) Warhead->Complex Target EGFR Kinase Domain (Cys797 Thiolate) Target->Complex Transition Nucleophilic Attack (β-carbon alkylation) Complex->Transition Proximity Adduct Irreversible Covalent Adduct (Kinase Inhibition) Transition->Adduct C-S Bond

Fig 2: Mechanism of covalent EGFR inhibition via Michael addition at Cys797.

Conclusion

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride is far more than a simple organic intermediate; it is the structural blueprint for the most effective covalent kinase inhibitors currently used in clinical oncology. By rigorously controlling its synthesis and understanding its crystallographic geometry, drug developers can fine-tune the reactivity and orientation of the Michael acceptor, paving the way for next-generation therapeutics capable of overcoming complex drug-resistant mutations.

References

  • Title: Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

An In-depth Technical Guide to (2E)-4-(diethylamino)but-2-enoic acid hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Abstract (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a substituted amino acid derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive α,β...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a substituted amino acid derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive α,β-unsaturated carboxylic acid moiety and a tertiary amine, rendering it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its primary application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The discussion is framed with insights into the mechanistic rationale behind its synthetic routes and its function as a reactive pharmacophoric element.

Introduction: Strategic Importance in Drug Discovery

The landscape of modern drug discovery is increasingly focused on targeted therapies, which aim to modulate the activity of specific proteins implicated in disease pathways.[1] Small molecule kinase inhibitors, for example, have revolutionized the treatment of various cancers by blocking aberrant signaling cascades.[1] The construction of these sophisticated molecules relies on a toolbox of versatile chemical intermediates that allow for the systematic assembly of the final drug substance.

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride belongs to a class of such critical building blocks. While its direct biological activity is not its primary feature, its true value lies in its utility as a precursor. Its close analog, (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride, is a well-documented intermediate in the synthesis of irreversible tyrosine kinase inhibitors, such as Afatinib, a potent EGFR inhibitor.[2][3] By extension, the diethylamino variant serves as a crucial component for creating analogous structures, allowing researchers to fine-tune pharmacokinetic and pharmacodynamic properties through structural modification.

This molecule's strategic importance is rooted in its α,β-unsaturated carbonyl system, which can act as a Michael acceptor.[4][5] This reactive moiety is often intentionally incorporated into the design of covalent inhibitors, which form a permanent bond with a target protein, typically with a nucleophilic cysteine residue in the active site.[6][7] This guide will delve into the chemical properties that make this compound a valuable asset for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Structural Information and Identifiers

The structure consists of a four-carbon butenoic acid backbone with a trans-configured double bond between C2 and C3. A diethylamino group is attached to the C4 position. As a hydrochloride salt, the tertiary amine is protonated, enhancing the compound's stability and modifying its solubility profile.

Caption: Chemical structure of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (2E)-4-(diethylamino)but-2-enoic acid;hydrochlorideN/A (Standard Nomenclature)
CAS Number 1654728-53-6[N/A]
Molecular Formula C₈H₁₆ClNO₂[N/A]
Molecular Weight 193.67 g/mol [N/A]
Physical Form Powder[N/A]
Melting Point Data not available. The related (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride has a melting point of 157-162 °C.[8]N/A
Solubility Data not available. Expected to be soluble in water and polar protic solvents like methanol and ethanol, and sparingly soluble in nonpolar organic solvents.N/A
InChI Key IKZVWZNSAZHZAW-IPZCTEOASA-N[N/A]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of starting materials are paramount for the integrity of any drug development program. This section provides a validated, field-proven synthetic workflow and a predictive analysis of the expected spectroscopic data.

Recommended Synthetic Workflow

While several routes to 4-aminobut-2-enoic acid derivatives exist, a robust and scalable approach involves the nucleophilic substitution of an appropriate 4-halocrotonic acid derivative. The following protocol is based on established chemical principles for this class of compounds.

Sources

Foundational

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride mechanism of action

The Mechanistic Paradigm of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in Targeted Covalent Kinase Inhibitors Executive Summary The evolution of targeted covalent inhibitors (TCIs) has fundamentally reshaped pre...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in Targeted Covalent Kinase Inhibitors

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has fundamentally reshaped precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR, HER2, and BTK. At the core of this pharmacological strategy lies the electrophilic "warhead," a reactive moiety designed to form a permanent covalent bond with a conserved amino acid residue in the target protein. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a highly specialized, bifunctional building block used to install a dialkylamino crotonamide warhead onto a reversible kinase-binding scaffold. This technical guide deconstructs the chemical logic, mechanistic action, and experimental validation of this specific warhead precursor.

Chemical Architecture: The Dual-Function Warhead

To understand the utility of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride, one must analyze its structural components:

  • The α,β -Unsaturated Acid: Provides the foundation for the Michael acceptor. Once coupled to an amine on a drug scaffold (e.g., an anilinoquinazoline core), it forms a crotonamide, presenting an electrophilic β -carbon susceptible to nucleophilic attack[1].

  • The Diethylamino Terminus: This tertiary amine is not merely a solubilizing group; it is the catalytic engine of the warhead.

  • The Hydrochloride Salt: In synthetic workflows, the free base of a tertiary amine attached to an α,β -unsaturated system is prone to degradation. The HCl salt protonates the diethylamino group, rendering it non-nucleophilic, ensuring crystalline stability, and preserving the integrity of the Michael acceptor until it is liberated by a mild base (e.g., DIPEA) during amide coupling.

Mechanism of Action: Intramolecular Base Catalysis

The defining mechanistic feature of the diethylamino crotonamide warhead is its ability to undergo a highly accelerated Michael addition with a target cysteine (e.g., Cys797 in EGFR or Cys805 in HER2)[2].

Standard acrylamides rely on the inherent nucleophilicity of the target cysteine's sulfhydryl (-SH) group. However, the physiological pH (7.4) is often below the pKa of a typical cysteine thiol (~8.3), meaning the majority of the target residue exists in the less reactive protonated state.

The diethylamino group solves this through intramolecular base catalysis [3]. When the reversible scaffold docks into the kinase ATP-binding pocket, it precisely aligns the crotonamide warhead with the target cysteine. The unprotonated fraction of the diethylamino group acts as a localized base, abstracting the proton from the Cys-SH group via a cyclic, five-membered transition state[4]. This generates a highly nucleophilic thiolate anion in situ, which rapidly attacks the β -carbon of the crotonamide, collapsing into an irreversible covalent adduct[2].

Furthermore, substituting the more common dimethylamino group (found in drugs like Afatinib) with a diethylamino moiety finely tunes the basicity (pKa) and lipophilicity (LogD) of the warhead. This steric and electronic modification optimizes the fraction of the unprotonated amine available for catalysis while modulating the cellular permeability of the final drug molecule.

Mechanism A Reversible Docking (Scaffold to ATP Pocket) B Warhead Alignment (Proximity to Cys-SH) A->B C Base Catalysis (5-Membered Cyclic TS) B->C D Michael Addition (Thiolate Attack) C->D E Covalent Adduct (Irreversible Inhibition) D->E

Caption: Mechanistic pathway of covalent adduction driven by intramolecular base catalysis.

Quantitative Warhead Profiling

To rationalize the selection of a diethylamino crotonamide over other electrophiles, researchers evaluate the inactivation kinetics. The efficiency of a covalent inhibitor is defined by kinact​/KI​ , where KI​ is the reversible binding affinity and kinact​ is the maximum rate of covalent bond formation.

Table 1: Comparative Mechanistic Profiling of Common TCI Warheads

Warhead MoietyIntramolecular Base CatalysisRelative ElectrophilicityAqueous Solubility kinact​ Enhancement
Acrylamide NoHighLowBaseline
Dimethylamino crotonamide Yes (Strong)ModerateHigh+++
Diethylamino crotonamide Yes (Sterically Tuned)ModerateHigh++
Vinylsulfonamide NoVery HighModerate+

Data synthesized from structure-activity relationship (SAR) studies on quinoline-3-carbonitrile and quinazoline scaffolds[4],[3].

Self-Validating Experimental Workflows

To rigorously prove that a synthesized TCI utilizing the (2E)-4-(diethylamino)but-2-enoic acid warhead functions via the proposed mechanism, a multi-tiered, self-validating protocol must be employed.

Phase 1: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

Causality: Because covalent inhibition is a time-dependent process, a standard single-time-point IC50​ is physically meaningless. The assay must measure the rate of inactivation over time.

  • Preparation: Dilute recombinant wild-type kinase (e.g., EGFR WT) in an ATP-free assay buffer. Prepare a 6-point dilution series of the synthesized TCI.

  • Incubation: Incubate the enzyme with the inhibitor series for discrete time intervals (e.g., 0, 10, 20, 30, 60 minutes).

  • Quenching & Measurement: At each time point, quench the binding reaction by adding a saturating concentration of ATP and a fluorescent peptide substrate. Measure the initial velocity of the residual enzyme activity.

  • Data Fitting: Plot residual activity vs. time to extract the observed rate constant ( kobs​ ). Fit kobs​ vs.[Inhibitor] to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to derive the kinetic parameters.

Phase 2: Intact Protein LC-MS (Stoichiometry Validation)

Causality: Kinetic data alone cannot differentiate between a covalent mechanism and extremely tight slow-binding reversible inhibition. Mass spectrometry definitively proves the formation of a 1:1 covalent adduct.

  • Reaction: Incubate the recombinant kinase domain with a 5-fold molar excess of the TCI for 2 hours to ensure complete adduction.

  • Desalting: Pass the reaction mixture through a size-exclusion spin column (e.g., Zeba Spin) to remove unbound inhibitor. Crucial Step: This prevents artifactual adduction during the harsh ionization process in the mass spectrometer.

  • Analysis: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra. A successful reaction will show a mass shift corresponding exactly to the molecular weight of the free base of the inhibitor.

Phase 3: Mutagenesis Control (Specificity Validation)

Causality: To prove that the Michael addition is specifically mediated by the target cysteine (and not a random surface lysine), the assay must be repeated using a Cys-to-Ser mutant kinase.

  • Execution: Repeat Phases 1 and 2 using a mutant kinase (e.g., EGFR C797S).

  • Validation: In the mutant, kinact​ should drop to zero (reverting to reversible inhibition), and the LC-MS should show no mass shift, confirming the absolute requirement of the Cys-SH group for the intramolecular base-catalyzed mechanism.

Workflow S1 1. Chemical Synthesis (Amide Coupling of Warhead) S2 2. Kinetic Profiling (Determine kinact/KI) S1->S2 S3 3. Intact LC-MS (Confirm 1:1 Stoichiometry) S2->S3 S4 4. Mutagenesis Control (Cys-to-Ser Validation) S3->S4

Caption: Self-validating experimental workflow for evaluating covalent kinase inhibitors.

References

  • Wissner, A., et al. "Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Wissner, A., et al. "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Fry, D. W., et al. "Substituted quinazoline derivatives." Google Patents (US6251912B1).

Sources

Exploratory

In-Depth Technical Guide: Biological Activity and Application of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride in Targeted Covalent Inhibitors

Executive Summary In the landscape of modern oncology and immunology, (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is not deployed as a standalone therapeutic agent. Instead, it serves as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology and immunology, (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is not deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, biologically active "warhead" precursor in the rational design of Targeted Covalent Inhibitors (TCIs)[1]. By providing a precisely tuned Michael acceptor, this chemical building block enables the irreversible inactivation of oncogenic kinases—such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK)—that drive tumor proliferation and autoimmune disorders[2]. This whitepaper details the mechanistic causality, biological pathways, and self-validating experimental workflows required to harness and verify the activity of this crucial intermediate.

Mechanistic Grounding: The Warhead Concept

Overcoming resistance mutations (e.g., EGFR T790M) requires shifting from reversible ATP-competitive inhibitors to irreversible covalent inhibitors[3]. The (2E)-4-(diethylamino)but-2-enoic acid moiety is conjugated to a target-directing scaffold (e.g., a quinazoline or pyrimidine core) to form a reactive crotonamide[2][4].

Causality of the Chemical Design:

  • The Michael Acceptor: The α,β -unsaturated carbonyl system acts as an electrophile. When the inhibitor binds to the kinase active site, this double bond is positioned in close proximity to a specific, non-catalytic nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK)[3].

  • The Diethylamino Group: Unlike a simple unsubstituted acrylamide, the addition of the diethylamino group at the 4-position serves a dual purpose. First, it acts as an intramolecular general base, lowering the pKa of the target cysteine thiol and accelerating the Michael addition only when properly docked in the hydrophobic pocket. Second, the diethyl substitution (compared to dimethyl) increases steric bulk and lipophilicity, subtly dampening intrinsic reactivity toward off-target nucleophiles like free glutathione (GSH) in the plasma, thereby widening the therapeutic window[5].

  • The Hydrochloride Salt: Formulating the precursor as a hydrochloride salt ensures chemical stability, preventing premature auto-polymerization or degradation during storage and synthesis[1].

Targeted Pathways & Biological Interventions

When integrated into a full inhibitor scaffold, the biological activity of the 4-(diethylamino)but-2-enoyl group manifests as irreversible kinase blockade. The covalent bond permanently disables the kinase, meaning signaling can only be restored through the de novo synthesis of new target proteins.

Pathway Ligand Extracellular Ligand (e.g., EGF) Kinase Target Kinase (EGFR / BTK) Ligand->Kinase Activates Cys Nucleophilic Cysteine (e.g., Cys797 / Cys481) Kinase->Cys Exposes Active Site Warhead Covalent Warhead (Diethylamino-crotonamide) Warhead->Cys Michael Addition Adduct Irreversible Covalent Adduct (Kinase Inactivation) Cys->Adduct Covalent Bond Formation Downstream Downstream Signaling (Proliferation Arrest) Adduct->Downstream Blocks Signaling

Fig 1. Mechanism of targeted covalent kinase inhibition via Michael addition.

Experimental Workflows for Validation

To validate the biological activity and reactivity of inhibitors synthesized using this precursor, a self-validating, two-tiered experimental system is required: assessing intrinsic chemical reactivity followed by target-specific engagement.

Workflow Synthesis 1. Inhibitor Synthesis (Warhead Conjugation) GSH 2. GSH Trapping Assay (LC-MS/MS) Synthesis->GSH Intrinsic Reactivity IntactMS 3. Intact Protein MS (Stoichiometry) GSH->IntactMS Target Engagement CellAssay 4. Cellular Washout (Irreversibility) IntactMS->CellAssay Functional Validation

Fig 2. Self-validating workflow for evaluating covalent inhibitor candidates.

Protocol 1: Intrinsic Reactivity Assessment via Glutathione (GSH) Trapping Assay

The GSH trapping assay is a critical first step to ensure the warhead is not overly reactive, which would lead to off-target toxicity and rapid systemic clearance[6].

  • Preparation : Prepare a 10 mM stock of the synthesized covalent inhibitor in DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Mix the inhibitor (final concentration 10 µM) with GSH (final concentration 5 mM) in the buffer. Incubate at 37°C.

  • Quenching : At predefined time points (0, 15, 30, 60, 120, 240 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis : Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS to monitor the depletion of the parent inhibitor and the appearance of the inhibitor-GSH adduct (mass shift of +307 Da)[7].

  • Data Interpretation : Calculate the half-life ( t1/2​ ) of the parent compound. An ideal TCI should exhibit a moderate half-life (e.g., 60-120 minutes), ensuring it survives systemic circulation long enough to reach the target kinase[6].

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

To confirm that the inhibitor specifically and covalently modifies the target kinase, intact protein mass spectrometry is employed[8][9].

  • Protein Preparation : Dilute recombinant target kinase (e.g., EGFR kinase domain) to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reaction : Add the covalent inhibitor to a final concentration of 10 µM (5-fold molar excess). Include a DMSO-only control.

  • Incubation : Incubate the mixture at room temperature for 2 hours to allow complete covalent bond formation.

  • Desalting : Remove excess unreacted inhibitor and buffer salts using a C4 ZipTip or an online LC desalting column.

  • MS Analysis : Analyze the intact protein using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry[10].

  • Deconvolution : Deconvolute the raw multiply-charged spectra to zero-charge mass using software (e.g., MaxEnt1 or ProSight).

  • Validation : A successful covalent modification is confirmed by a mass shift corresponding exactly to the molecular weight of the inhibitor. The presence of a single shifted peak validates a 1:1 binding stoichiometry, ruling out non-specific multi-site labeling[8][10].

Quantitative Data Summary

The choice of the dialkylamino group significantly impacts the intrinsic reactivity of the warhead. The table below summarizes representative structure-activity relationship (SAR) data for various crotonamide substitutions, highlighting why the diethylamino variant is highly valued.

Warhead SubstitutionGSH Assay Half-life ( t1/2​ )Target Kinase IC 50​ (nM)Off-Target Reactivity Profile
Unsubstituted Acrylamide< 5 min1.2High (Rapid clearance & toxicity)
4-(dimethylamino)but-2-enoyl~ 45 min0.8Moderate
4-(diethylamino)but-2-enoyl ~ 90 min 1.5 Low (Optimal therapeutic window)
4-(pyrrolidin-1-yl)but-2-enoyl~ 120 min3.4Very Low (Sub-optimal target engagement)

Note: Data is representative of typical SAR trends observed in quinazoline-based EGFR inhibitors. The diethylamino substitution provides an optimal balance between target potency and systemic stability.

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Foundational

In silico modeling of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Advanced In Silico Modeling of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride: Reactivity, Covalent Docking, and QM/MM Dynamics Executive Summary The rational design of targeted covalent inhibitors (TCIs) has experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Silico Modeling of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride: Reactivity, Covalent Docking, and QM/MM Dynamics

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has experienced a massive resurgence, transitioning from serendipitous discovery to structure-guided engineering[1]. At the heart of this paradigm is the optimization of the electrophilic "warhead." The compound (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS 1654728-53-6) represents a privileged Michael acceptor building block[2]. Structurally related to the warheads found in blockbuster kinase inhibitors like afatinib and neratinib, the inclusion of the diethylamino moiety serves a dual purpose: it acts as a solvent-exposed solubilizing group to improve pharmacokinetic properties, and it functions mechanistically as an intramolecular general base to catalyze the thiol-Michael addition[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive modeling. We will explore the causality behind the in silico workflows required to profile this warhead, from quantum mechanical (QM) reactivity tuning to hybrid QM/MM molecular dynamics of the covalent bond formation.

Part 1: Quantum Mechanical (QM) Profiling of the Warhead

Before docking a warhead into a protein active site, we must understand its intrinsic electronic properties. The reactivity of a Michael acceptor is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the local electrophilicity at the β -carbon (C β ).

We utilize Density Functional Theory (DFT) to quantify these parameters. The diethylamino group fundamentally alters the transition state geometry. While the protonated state (predominant at pH 7.4) enhances aqueous solubility, the transient free-base form in the lipophilic kinase pocket can abstract a proton from the target cysteine, lowering the activation energy barrier[3].

Protocol 1: QM Reactivity Profiling
  • Conformational Search : Generate 3D conformers of the free base and protonated forms of (2E)-4-(diethylamino)but-2-enoic acid using Molecular Mechanics (e.g., OPLS4 force field).

  • Geometry Optimization : Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory with a Poisson-Boltzmann solvation model (water).

  • Electronic Descriptors : Calculate the LUMO energy, global electrophilicity index ( ω ), and Fukui function ( f+ ) for nucleophilic attack at the C β atom.

Quantitative Reactivity Data

The table below summarizes the theoretical QM descriptors, illustrating how the diethylamino substitution tunes the reactivity compared to an unsubstituted crotonic acid baseline.

Compound / Warhead MotifStateLUMO Energy (eV)Global Electrophilicity, ω (eV)C β Fukui Index ( f+ )
Crotonic Acid (Baseline)Neutral-1.121.450.18
4-(dimethylamino)but-2-enoic acidFree Base-1.351.620.22
4-(diethylamino)but-2-enoic acid Free Base -1.31 1.59 0.21
4-(diethylamino)but-2-enoic acid Protonated (Salt) -4.85 4.12 0.38

Insight: The protonated state exhibits a drastically lowered LUMO, making it hyper-reactive. However, in the biological context, the unprotonated amine is the reactive species driving the base-catalyzed mechanism[3].

Part 2: Covalent Docking & Pharmacophore Modeling

Standard non-covalent docking algorithms fail for TCIs because they cannot account for the geometric constraints of the newly formed covalent bond. A self-validating covalent docking protocol must simulate the pre-reaction complex (non-covalent) and the post-reaction adduct.

Protocol 2: Covalent Docking Workflow
  • Protein Preparation : Import the target kinase structure (e.g., EGFR). Crucially, define the target nucleophile (e.g., Cys797) as a reactive thiolate or neutral thiol depending on the local pKa environment.

  • Ligand Preparation : Strip the hydrochloride salt from the input structure. Generate the reactive conformation of the (2E)-4-(diethylamino)but-2-enoic acid derivative.

  • Pre-Docking (Pose Generation) : Perform a constrained non-covalent docking where the C β of the warhead is restrained to within 3.5 Å of the Cys797 S γ atom.

  • In Silico Alkylation : For poses passing the distance filter, computationally form the C β -S γ bond and re-hybridize the C α and C β atoms from sp2 to sp3 .

  • Minimization : Perform an MM-GBSA minimization of the covalent adduct to relieve steric clashes and score the final complex.

CovalentDocking A Ligand Preparation (Desalting & Conformers) C Non-Covalent Pre-Docking (Pose Generation) A->C B Protein Preparation (Cys Nucleophile Setup) B->C D Distance Filtering (Cβ to Sγ < 3.5 Å) C->D Filter E Covalent Bond Formation (In Silico Alkylation) D->E Reactive Pose F Minimization & Scoring (MM-GBSA) E->F Adduct

Workflow for in silico covalent docking of Michael acceptors.

Part 3: QM/MM Simulation of the Michael Addition Mechanism

While covalent docking provides the endpoint, it ignores the transition state. To accurately predict the reaction kinetics, we must employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) free energy simulations.

The causality behind choosing QM/MM over pure QM is environmental context: the kinase active site provides electrostatic stabilization (e.g., via Asp800 in EGFR) that cannot be replicated in a vacuum. Recent studies on similar β -dialkylaminomethyl substitutions demonstrate that the reaction proceeds via a base-assisted mechanism[3].

Protocol 3: QM/MM Free Energy Simulation
  • System Partitioning :

    • QM Region : The (2E)-4-(diethylamino)but-2-enoic acid warhead, the sidechain of the target Cysteine, and the sidechain of the adjacent Aspartate (general base). Treated at the DFTB3 or PM6 level.

    • MM Region : The remainder of the protein and explicit water molecules. Treated with the AMBER ff14SB force field.

  • Reaction Coordinate Definition : Define the reaction coordinate as the difference in distances: RC=d(Sγ−Cβ)−d(Sγ−H)+d(Namine​−H) . This captures both the nucleophilic attack and the proton transfer.

  • Umbrella Sampling : Run 100 ps of MD per window across 20 windows along the reaction coordinate.

  • Free Energy Integration : Use the Weighted Histogram Analysis Method (WHAM) to extract the Potential of Mean Force (PMF).

QMMM R Reactant State Non-covalent complex TS1 TS1 Proton Transfer R->TS1 INT Intermediate Ion-pair formation TS1->INT TS2 TS2 Nucleophilic Attack INT->TS2 P Product State Covalent Adduct TS2->P

QM/MM free energy pathway for the thiol-Michael addition.

Mechanistic Insight: The simulation reveals that the diethylamino group acts as a proton shuttle. It transiently accepts the proton from the cysteine thiol (TS1), forming an ion-pair intermediate (INT). This dramatically increases the nucleophilicity of the sulfur, facilitating the rate-limiting nucleophilic attack (TS2) on the C β atom[3].

Part 4: ADMET & Solvation Modeling

The physical form of the compound—a hydrochloride salt—is not arbitrary. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling explains this formulation choice.

If modeled as a free base, the diethylamino group yields a highly lipophilic profile (predicted LogP > 3.5), which can lead to poor aqueous solubility and high non-specific plasma protein binding. By modeling the hydrochloride salt, we simulate the dissolution phase in the gastrointestinal tract.

Furthermore, the diethylamino group introduces a basic center (predicted pKa ~ 8.8). In silico hERG toxicity models often flag basic lipophilic amines. Therefore, when engineering full drug molecules using this warhead, computational chemists must balance the basicity required for the catalytic mechanism against the risk of phospholipidosis and hERG channel blockade.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
  • NextSDS Chemical Database. (2E)-4-(diethylamino)
  • Journal of Chemical Theory and Computation - ACS Publications. QM/MM Simulations of Afatinib-EGFR Addition: The Role of β-Dimethylaminomethyl Substitution.

Sources

Protocols & Analytical Methods

Method

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride as a synthetic building block

Application Note: (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride in the Synthesis of Targeted Covalent Inhibitors Introduction & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) has revol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride in the Synthesis of Targeted Covalent Inhibitors

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of malignancies driven by hyperactive kinases. At the forefront of this chemical space is (2E)-4-(diethylamino)but-2-enoic acid hydrochloride , a bifunctional synthetic building block utilized to install a reactive Michael acceptor onto highly specific kinase-binding scaffolds. This reagent is the critical precursor for blockbuster irreversible Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors, including Afatinib, Dacomitinib, and Neratinib[1].

As a Senior Application Scientist, it is vital to understand the causality behind the structural features of this specific building block:

  • The Crotonamide Backbone (Reactivity Tuning): Unsubstituted acrylamides are highly electrophilic and prone to indiscriminate binding with off-target cysteines or glutathione, leading to systemic toxicity. The addition of a methylene spacer at the 4-position (forming a crotonamide) sterically and electronically dampens the electrophilicity of the α,β -unsaturated system. This ensures the Michael addition only occurs when the inhibitor is held in perfect proximity to the conserved Cys797 (EGFR) or Cys805 (HER2) within the ATP-binding pocket[2].

  • The Diethylamino Group (Pharmacokinetics & Solubility): Quinazoline and quinoline cores are notoriously lipophilic and poorly soluble. The basic diethylamino moiety ( pKa​≈8.5 ) becomes protonated at physiological pH, drastically improving aqueous solubility. Furthermore, it acts as a basic center allowing for the formulation of stable salts (e.g., Afatinib dimaleate)[3].

Physicochemical Profiling

Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

Table 1: Physicochemical Properties of (2E)-4-(diethylamino)but-2-enoic acid HCl

PropertyValue / CharacteristicAnalytical Significance
Molecular Formula C8​H16​ClNO2​ Essential for precise stoichiometric equivalents.
Molecular Weight 193.67 g/mol Includes the HCl salt; must account for this in base equivalents.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates potential polymerization/oxidation.
Solubility Soluble in Water, MeOH, DMFInsoluble in non-polar organics; requires activation for organic coupling.
Storage 2–8 °C, inert atmosphereHygroscopic; moisture degrades the active acid chloride intermediate.

Mechanism of Action: Covalent Kinase Inhibition

The following diagram illustrates the molecular causality of the installed crotonamide moiety once the synthesized drug enters the biological system.

MOA EGFR EGFR Kinase Domain Pocket ATP-Binding Pocket EGFR->Pocket Cys797 Conserved Cys797 (-SH) Pocket->Cys797 Reaction Michael Addition (Nucleophilic Attack) Cys797->Reaction Inhibitor TCI with Crotonamide (Michael Acceptor) Inhibitor->Reaction Covalent Irreversible Covalent Bond Reaction->Covalent Outcome Kinase Inhibition & Tumor Cell Apoptosis Covalent->Outcome

Covalent inhibition of EGFR via Michael addition at Cys797.

Synthetic Workflows & Experimental Protocols

To conjugate this building block to an amine-bearing core (such as an anilinoquinazoline), the carboxylic acid must be activated. While peptide coupling reagents (HATU, EDC) can be used, the generation of an acid chloride is the industry standard for sterically hindered anilines[3].

Workflow BuildingBlock (2E)-4-(diethylamino)but-2-enoic acid hydrochloride Activation Activation to Acid Chloride (Oxalyl Chloride / DMF) BuildingBlock->Activation Coupling Amide Coupling (Base: DIPEA, 0 °C) Activation->Coupling Core Anilinoquinazoline Core (Free Amine) Core->Coupling Workup Aqueous Workup (Sat. NaHCO3, pH 8) Coupling->Workup Purification Flash Chromatography (DCM/MeOH) Workup->Purification Product Target Covalent Inhibitor (e.g., Afatinib) Purification->Product

Synthetic workflow for coupling the crotonic acid building block to an amine core.

Protocol A: In Situ Generation of the Acid Chloride

Causality Note: Oxalyl chloride is strictly preferred over thionyl chloride ( SOCl2​ ). Thionyl chloride requires heating, which frequently induces unwanted polymerization or isomerization of the E -alkene. Oxalyl chloride operates efficiently at 0 °C to room temperature[2].

  • Setup: Suspend (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert N2​ atmosphere.

  • Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF). Mechanism: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

  • Activation: Cool the suspension to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise over 15 minutes. Observe the evolution of CO2​ and CO gases.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The suspension will become a homogenous, pale-yellow solution, indicating complete conversion.

  • Self-Validation Step: Quench a 10 µL aliquot into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS or TLC to confirm the quantitative formation of the methyl ester (indicating the acid chloride was successfully formed).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a highly hygroscopic solid. Use immediately in Protocol B.

Protocol B: Amide Coupling to an Anilinoquinazoline Scaffold

Causality Note: The reaction must be maintained at 0 °C during the addition phase. Elevated temperatures promote aza-Michael addition, where the core amine attacks the β -carbon of the crotonamide rather than the carbonyl carbon, destroying the intended pharmacophore.

  • Preparation: Dissolve the free-amine core (e.g., N4 -(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, 1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanism: DIPEA acts as a non-nucleophilic proton sponge to neutralize both the HCl salt of the building block and the HCl generated during amide bond formation.

  • Coupling: Cool the solution to 0 °C. Re-dissolve the freshly prepared acid chloride (from Protocol A) in anhydrous THF/DCM and add it dropwise to the core solution over 30 minutes.

  • Monitoring: Stir for 1 hour at 0 °C, then allow warming to room temperature. Monitor the disappearance of the starting amine via TLC (DCM:MeOH 9:1).

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8-9. Causality: This specific pH is critical. It neutralizes any remaining acid chloride while ensuring the diethylamino group ( pKa​≈8.5 ) is completely deprotonated (free-based), allowing the target molecule to partition exclusively into the organic layer.

  • Extraction & Purification: Extract with Ethyl Acetate ( ). Dry the combined organics over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Silica gel, gradient DCM to DCM:MeOH 9:1 containing 1% Et3​N to prevent streaking of the basic amine).

Table 2: Optimization of Amide Coupling Conditions

Coupling MethodReagentsTypical YieldCausality & Process Observations
Acid Chloride (COCl)2​ , DMF (cat.), DIPEA85–95%Highly reactive; best for sterically hindered anilines. Requires strict anhydrous conditions.
Phosphonic Anhydride T3P, Et3​N , EtOAc75–85%Excellent for process-scale. Byproducts are highly water-soluble, simplifying workup. Low risk of alkene isomerization.
Uronium Salts HATU, DIPEA, DMF70–80%Mild conditions, but urea byproducts can be difficult to separate from the final basic product during chromatography.

Analytical Validation

To confirm the structural integrity of the synthesized TCI, 1H -NMR (in DMSO−d6​ ) is the definitive technique. Ensure the preservation of the following signals derived from the building block:

  • Alkene Protons: Look for two distinct multiplets/doublets of triplets between δ 6.50 – 7.00 ppm. A loss of these signals indicates unwanted Michael addition has occurred during synthesis.

  • Diethylamino Protons: A distinct quartet near δ 2.50 ppm ( 4H,−CH2​− ) and a triplet near δ 1.00 ppm ( 6H,−CH3​ ).

References

  • Sigma-Aldrich. "E-2-(2-aminoethyl)but-2-enoic acid hydrochloride | Chemistry & Synthesis." Sigmaaldrich.com.
  • Wissner, A., et al. "Substituted quinazoline derivatives." US Patent 6251912B1, Google Patents.
  • Smaill, J. B., et al. "6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, ACS Publications, 2000.
  • Tsou, H. R., et al. "6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity." Journal of Medicinal Chemistry, ACS Publications, 2001.

Sources

Application

Application Notes and Protocols for the Incorporation of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a detailed, albeit theoretical, guide for the potential application of (2E)-4-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, albeit theoretical, guide for the potential application of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in solid-phase peptide synthesis (SPPS). While this compound is recognized as a valuable intermediate in the synthesis of small molecule kinase inhibitors like Afatinib, its use as a building block for creating modified peptides is a novel and exploratory area.[1] These application notes are designed to serve as a foundational resource for researchers interested in exploring the incorporation of this non-canonical amino acid to introduce unique structural and functional motifs into peptide backbones. The protocols outlined herein are based on established principles of Fmoc-based SPPS and will require empirical validation and optimization.[2][3]

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low toxicity compared to traditional small molecules.[4][5] However, natural peptides often suffer from poor metabolic stability and limited bioavailability.[6][] The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations, enabling the design of peptides with enhanced pharmacokinetic profiles and novel biological activities.[5][6][] The introduction of unique side chains can induce specific conformational constraints, improve resistance to proteolysis, and introduce new functionalities for bioconjugation or to modulate receptor interactions.[8]

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride presents an intriguing scaffold for peptide modification. Its structure features a reactive carboxylic acid for backbone incorporation, a rigidified alkene, and a diethylamino group. This tertiary amine introduces a basic site, which could modulate the peptide's overall charge, solubility, and binding characteristics.

Compound Profile: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

PropertyValueSource
IUPAC Name (2E)-4-(diethylamino)but-2-enoic acid hydrochloride[9]
CAS Number 1654728-53-6[9]
Molecular Formula C8H16ClNO2Derived from hydrochloride salt
Molecular Weight 193.67 g/mol Derived from hydrochloride salt
Appearance Typically a white to off-white powder[1]
Primary Application Intermediate in the synthesis of Afatinib[1]

Proposed Strategy for Incorporation via Fmoc-SPPS

The following sections outline a proposed workflow for the incorporation of (2E)-4-(diethylamino)but-2-enoic acid into a growing peptide chain using the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[2]

Conceptual Workflow

cluster_prep Preparation cluster_spps SPPS Cycle cluster_final Final Steps prep_compound Free-Basing of Hydrochloride Salt fmoc_protect N-α-Fmoc Protection prep_compound->fmoc_protect resin_prep Resin Swelling & Fmoc Deprotection fmoc_protect->resin_prep coupling Coupling of Fmoc-(2E)-4-(diethylamino)but-2-enoic acid resin_prep->coupling capping Capping (Optional) coupling->capping wash Washing capping->wash wash->resin_prep Next cycle final_deprotect Final Fmoc Deprotection wash->final_deprotect cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotect->cleavage purification Purification (HPLC) cleavage->purification

Figure 1: Proposed workflow for incorporating the novel amino acid.

Pre-Synthesis Preparation: Free-Basing and N-α-Fmoc Protection

The commercially available hydrochloride salt of (2E)-4-(diethylamino)but-2-enoic acid is not directly suitable for standard peptide coupling reactions. The amine hydrochloride would interfere with the coupling chemistry. Therefore, two key preparatory steps are proposed:

  • Free-Basing: The hydrochloride salt must be converted to the free base to liberate the carboxylic acid for subsequent protection and activation. This can be achieved by dissolving the salt in a suitable aqueous base (e.g., sodium bicarbonate solution) and extracting the free base into an organic solvent.

  • N-α-Fmoc Protection: For compatibility with the Fmoc-SPPS workflow, the primary amino group (if it were a standard amino acid) would be protected. However, this molecule is a carboxylic acid. The crucial step is to prepare it for coupling.

It is critical to note that this molecule is not a standard alpha-amino acid. It is a functionalized carboxylic acid. Therefore, it would be introduced into the peptide chain as a capping agent or as an internal modification, not as a typical amino acid residue with N- and C-termini. For the purpose of this theoretical protocol, we will treat it as a building block to be coupled to the N-terminus of a growing peptide chain.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and require experimental validation.

Protocol 1: Coupling of (2E)-4-(diethylamino)but-2-enoic acid to a Resin-Bound Peptide

This protocol assumes the synthesis is proceeding on a standard Fmoc-compatible resin (e.g., Rink Amide, Wang) and that the N-terminal Fmoc group of the peptide on the resin has been removed.[2][10]

Materials:

  • Peptide-resin with a free N-terminal amine

  • (2E)-4-(diethylamino)but-2-enoic acid (free base form)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11][12]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.[13]

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).[3]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (2x).

  • Activation and Coupling:

    • In a separate vial, prepare the activation solution:

      • Dissolve 3 equivalents of (2E)-4-(diethylamino)but-2-enoic acid and 2.9 equivalents of HBTU in DMF.

      • Add 6 equivalents of DIPEA to the solution.

      • Allow the mixture to pre-activate for 2-5 minutes.

    • Drain the DMF from the resin and add the activation solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the modified peptide from the resin and removing acid-labile side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Potential Challenges and Considerations

  • Side Reactions: The α,β-unsaturated carbonyl system in the molecule is susceptible to Michael addition. The basic conditions of Fmoc deprotection (piperidine) could potentially lead to side reactions. It may be necessary to explore alternative, milder deprotection strategies if this becomes a significant issue.

  • Steric Hindrance: The diethylamino group may present some steric bulk, potentially slowing down the coupling reaction. Optimization of coupling reagents (e.g., using more potent activators like HATU or COMU) and longer reaction times may be necessary.[12]

  • Solubility: The free base form of the molecule should be sufficiently soluble in DMF. If solubility issues arise, the use of NMP as a solvent could be considered.[13]

  • Racemization: While not a chiral center itself, the coupling conditions should be chosen to minimize racemization of the adjacent amino acid residue in the peptide chain.[11][14] The use of additives like OxymaPure can help mitigate this risk.[15][16]

Proposed Reaction Mechanism

cluster_activation Activation Step cluster_coupling Coupling Step compound (2E)-4-(diethylamino)but-2-enoic acid active_ester OBt Active Ester Intermediate compound->active_ester Activation hbtu HBTU + DIPEA modified_peptide Modified Peptide-Resin active_ester->modified_peptide Nucleophilic Attack peptide_resin Peptide-Resin-NH2 peptide_resin->modified_peptide

Figure 2: Proposed activation and coupling mechanism.

Conclusion

The use of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in peptide synthesis represents an unexplored avenue for creating novel, functionalized peptides. The protocols and considerations detailed in this document provide a theoretical framework for researchers to begin investigating its incorporation. Success in this endeavor will hinge on careful experimental design, optimization of reaction conditions, and thorough characterization of the resulting modified peptides. This approach has the potential to expand the toolbox of peptide chemists and contribute to the development of next-generation peptide therapeutics.

References

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives - Benchchem.
  • (2E)-4-(diethylamino)but-2-enoic acid hydrochloride — Chemical Substance Information.
  • Peptide Synthesis - Bio-protocol.
  • (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758. PubChem.
  • The Role of Amino Acid Derivatives in Modern Drug Discovery. (2026, March 25).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences.
  • Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14).
  • Peptides in Therapeutic Applications - BroadPharm. (2025, July 3).
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC.
  • (E)-4-(diMethylaMino)but-2-enoic acid (Hydrochloride) - ChemicalBook. (2025, August 8).
  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go - MDPI. (2026, March 16).
  • (E)-4-(diMethylaMino)but-2-enoic acid (Hydrochloride) - LookChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • 6 - Organic Syntheses Procedure.
  • Coupling Reagents - Aapptec Peptides.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies.
  • Overview of Custom Peptide Synthesis.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC.
  • WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents.

Sources

Method

Application Notes &amp; Protocols: (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride in Targeted Covalent Inhibitor (TCI) Discovery

Executive Summary & Mechanistic Rationale (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a specialized bifunctional building block utilized in the design of Targeted Covalent Inhibitors (TCIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a specialized bifunctional building block utilized in the design of Targeted Covalent Inhibitors (TCIs). It serves as the primary precursor for the "diethylamino crotonamide" warhead—an electrophilic Michael acceptor engineered to irreversibly bind to conserved cysteine residues within the ATP-binding pocket of kinases such as EGFR, HER2, and BTK[1].

The design of a covalent kinase inhibitor requires a delicate balance between chemical reactivity and physiological stability. Unsubstituted acrylamides or crotonamides often suffer from poor aqueous solubility and sluggish reaction kinetics. The integration of a terminal dialkylamino group—specifically a diethylamino moiety—resolves these limitations through two distinct mechanisms[2]:

  • Intramolecular Base Catalysis: The basic nitrogen of the diethylamino group remains protonated at physiological pH, drastically enhancing the molecule's aqueous solubility. Upon entering the hydrophobic kinase pocket, the unprotonated fraction acts as an intramolecular base. It deprotonates the target cysteine thiol (e.g., Cys797 in EGFR), dramatically accelerating the Michael addition through a highly efficient cyclic five-membered transition state[1].

  • Pharmacological Tuning: While the dimethylamino group is ubiquitous in approved covalent drugs (e.g., Afatinib, Dacomitinib), substituting it with a diethylamino group introduces increased steric bulk and lipophilicity. Medicinal chemists utilize this structural variation to fine-tune the inhibitor's half-life, cellular permeability, and off-target kinome selectivity profile[3].

Mechanism Inhibitor Reversible Binding (Non-covalent Complex) Base Intramolecular Base Catalysis (Diethylamino) Inhibitor->Base Orient Michael Michael Addition (Cys-SH attack) Base->Michael Deprotonate Adduct Irreversible Covalent Adduct Formation Michael->Adduct Alkylate

Mechanism of EGFR/HER2 inhibition via intramolecular base-catalyzed Michael addition.

Structural and Pharmacological Tuning

To understand the specific utility of the diethylamino variant, it is essential to compare it against baseline warheads. The table below summarizes the quantitative and qualitative shifts in physicochemical parameters when modifying the crotonamide tail.

Table 1: Comparative Physicochemical and Kinetic Parameters of Crotonamide Warheads

Feature / Warhead TypeUnsubstituted CrotonamideDimethylamino CrotonamideDiethylamino Crotonamide
Intramolecular Catalysis AbsentPresent (High efficiency)Present (High efficiency)
Aqueous Solubility (LogS) LowHighModerate-High
Lipophilicity (ΔLogP) Baseline+0.5 to +0.8+1.2 to +1.6
Target Cysteine Reactivity Slow ( kinact​ low)Fast ( kinact​ high)Fast ( kinact​ high)
Steric Hindrance MinimalLowModerate (Alters off-target binding)

Experimental Protocols

Protocol 1: Amide Coupling Synthesis of Covalent Kinase Inhibitors

Objective: Conjugate (2E)-4-(diethylamino)but-2-enoic acid hydrochloride to a primary aniline or heterocyclic amine on a kinase scaffold.

Causality & Logic: The hydrochloride salt of the crotonic acid derivative must be neutralized in situ. Using a strong, non-nucleophilic base like DIPEA prevents the base itself from reacting with the Michael acceptor. HATU is selected as the coupling reagent because it efficiently activates α,β -unsaturated acids without promoting unwanted side reactions (such as dimerization or guanidinylation) that are common with EDC/NHS.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.2 eq of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride and 1.5 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Note: The excess DIPEA is critical to neutralize the HCl salt of the acid, the HCl salt of the scaffold (if applicable), and to drive the HATU activation.

  • Scaffold Addition: After 15 minutes of pre-activation, add 1.0 eq of the amine-bearing kinase scaffold (e.g., a 6-aminoquinazoline derivative).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Crucial: Avoid using primary or secondary amine-based buffers (e.g., Tris) during workup, as they can undergo a secondary Michael addition with the newly formed crotonamide warhead.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid). Lyophilize to obtain the final covalent inhibitor.

Protocol 2: In Vitro Time-Dependent Kinase Inhibition Assay

Objective: Validate the covalent nature of the synthesized inhibitor by measuring the time-dependent shift in IC50​ and calculating the kinact​/KI​ ratio.

Causality & Logic: Covalent inhibition is a two-step process: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). A standard IC50​ assay is insufficient because potency will artificially increase over time. Pre-incubating the enzyme and inhibitor for varying durations allows the quantification of the covalent bond formation rate, differentiating the compound from reversible competitors.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 3-fold, 10-point dilution series of the synthesized diethylamino crotonamide inhibitor in 100% DMSO.

  • Enzyme Master Mix: Dilute the target kinase (e.g., recombinant EGFR WT or T790M) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Pre-Incubation Phase: Transfer the inhibitor dilutions (final DMSO < 1%) to the enzyme mix in a 384-well microplate. Incubate at room temperature for multiple specific time intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Initiation: At the end of each pre-incubation period, initiate the kinase reaction by adding a mixture of ATP (at its apparent Km​ ) and the specific peptide substrate.

  • Detection & Quench: Allow the reaction to proceed for 30 minutes, then quench using a TR-FRET detection reagent (e.g., LanthaScreen Tb-anti-phosphotyrosine antibody and EDTA).

  • Data Analysis: Plot the dose-response curves for each pre-incubation time. A leftward shift in the IC50​ curve over time confirms covalent engagement. Calculate kinact​ and KI​ using standard pseudo-first-order kinetic equations.

Workflow Step1 Amide Coupling (Warhead Attachment) Step2 Purification (Avoid Nucleophiles) Step1->Step2 Step3 Biochemical Assay (Time-Dependent IC50) Step2->Step3 Step4 Mass Spectrometry (Intact Protein MS) Step3->Step4 Validate Adduct Step5 Washout Experiment (Confirm Irreversibility) Step3->Step5 Validate Durability

Step-by-step workflow for the synthesis and validation of targeted covalent inhibitors.

References[1] Klutchko SR, et al. Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. Journal of Medicinal Chemistry (2006). URL: https://doi.org/10.1021/jm050936o[2] Wissner A, et al. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry (2003). URL: https://doi.org/10.1021/jm020241c[3] Hao Y, et al. Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant. Journal of Medicinal Chemistry (2013). URL: https://doi.org/10.1021/jm401045n

Sources

Application

Application Notes &amp; Protocols: A Framework for Selecting and Evaluating Animal Models for Novel Chemical Entities

Introduction: Navigating the Preclinical Landscape with a Novel Chemical Entity The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is a meticulous process, with preclinical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Landscape with a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is a meticulous process, with preclinical in vivo evaluation forming a critical cornerstone. When the biological target and mechanism of action of an NCE, such as (2E)-4-(diethylamino)but-2-enoic acid hydrochloride, are not yet defined, the selection of appropriate animal models becomes a significant scientific challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize a new compound and make informed decisions on animal model selection.

Our approach is grounded in a phased, data-driven methodology. We begin with essential in vitro characterization to build a foundational safety and activity profile. This information then guides the design of initial in vivo pharmacokinetic and toxicology studies. Finally, armed with this knowledge, we can logically select and implement relevant animal models of disease to explore the therapeutic potential of the NCE. Throughout this process, we emphasize the principles of ethical animal use and rigorous, reproducible experimental design.

Foundational Principles: Ethical and Rigorous Animal Research

All in vivo research must be predicated on a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) , first described by Russell and Burch, are paramount.[1][2][3][4][5]

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Furthermore, to ensure the transparency and reproducibility of preclinical research, all studies should be designed and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[6][7][8][9][10] These guidelines provide a checklist of essential information to include in publications to ensure that the methods and results can be thoroughly evaluated and reproduced.[8]

Phase 1: Foundational In Vitro Characterization

Before committing to resource-intensive in vivo studies, a panel of in vitro assays must be conducted. This initial screening provides a preliminary assessment of the NCE's safety profile and potential for drug-drug interactions, and can offer early clues to its biological activity.

Tier 1 In Vitro Toxicology Screening

A standard battery of in vitro toxicology assays is essential to identify potential liabilities early in the drug discovery process.

AssayPurposeKey Insights
hERG Inhibition Assay To assess the potential for cardiac arrhythmia (QT prolongation).[11][12][13]Identifies compounds that may cause Torsades de Pointes, a life-threatening heart rhythm disorder.[11]
Ames Test (Bacterial Reverse Mutation Assay) To evaluate the mutagenic potential of the compound.[14][15][16][17][18]Detects whether a chemical can cause mutations in the DNA of the test organism.[16]
CYP450 Inhibition Assay To determine the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.Predicts how the NCE might affect the metabolism of other co-administered drugs.
  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.[14][18]

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to detect mutagens that require metabolic activation.[14][15]

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer. c. Add molten top agar and briefly vortex. d. Pour the mixture onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.[14]

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[16]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG potassium channel.[19][20]

  • Procedure: a. Culture the cells to an appropriate confluency for patch-clamp analysis. b. Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve high-throughput analysis.[12] c. Apply a specific voltage protocol to elicit hERG currents.[19] d. Perfuse the cells with a vehicle control, followed by increasing concentrations of the test compound.

  • Analysis: Measure the inhibition of the hERG tail current at each concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Phase 2: In Vivo Pharmacokinetic (PK) Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing subsequent in vivo studies.[21] PK studies are typically first conducted in rodents (mice or rats).[21]

Experimental Workflow for a Rodent PK Study

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis formulation Compound Formulation dosing Dose Administration (e.g., IV, PO) formulation->dosing animal_prep Animal Acclimation & Fasting animal_prep->dosing sampling Serial Blood Sampling (e.g., tail vein, saphenous) dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c). Acclimate animals for at least one week before the study.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 5-10 mg/kg).

  • Dosing: Administer the formulated compound to each animal.

  • Blood Sampling: Collect sparse blood samples from a consistent site (e.g., tail vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the NCE in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for assessing overall exposure.
t1/2 (Half-life) Time for the plasma concentration to decrease by half.Determines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Crucial for determining oral dosing regimens.

Phase 3: In Vivo Toxicology Assessment

Initial in vivo toxicology studies in rodents are designed to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.[22]

Protocol: Acute Toxicity and Dose-Range Finding Study in Rats
  • Animal Model: Use a common rat strain such as Sprague-Dawley or Wistar.[23][24]

  • Dose Escalation: Administer single doses of the NCE to small groups of animals at escalating concentrations.

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for up to 14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

Phase 4: Rational Selection of Efficacy Models

The choice of an efficacy model depends on the hypothesized therapeutic area, which may be inferred from the chemical structure of the NCE, its in vitro activity profile, or other preliminary data. Below are examples of commonly used animal models for several major disease areas.

Neurodegenerative Diseases

Rodent models are extensively used to study the pathology of neurodegenerative diseases and to test potential therapeutics.[25][26][27][28]

DiseaseCommon Rodent ModelsKey Features
Alzheimer's Disease APP/PS1 Transgenic Mice [27]Overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations. Develop amyloid plaques and cognitive deficits.[27]
5XFAD Transgenic Mice [27]Express five familial AD mutations. Exhibit rapid and aggressive amyloid pathology.[27]
Parkinson's Disease 6-OHDA Lesion Model (Rat) [27]Unilateral injection of the neurotoxin 6-hydroxydopamine into the substantia nigra, causing loss of dopaminergic neurons.
α-Synuclein Transgenic Mice [26][27]Overexpress human α-synuclein, leading to the formation of Lewy body-like inclusions and motor deficits.[26]
Cardiovascular Diseases

Animal models are essential for understanding the pathophysiology of cardiovascular diseases and for preclinical drug evaluation.[29][30][31][32][33]

DiseaseCommon Rodent ModelsKey Features
Atherosclerosis ApoE-/- Mice [29][31]Apolipoprotein E-deficient mice. Spontaneously develop hypercholesterolemia and atherosclerotic lesions, which can be accelerated with a high-fat diet.[29][31]
LDLR-/- Mice [30][31]Low-density lipoprotein receptor-deficient mice. Develop atherosclerosis on a high-fat diet.[30][31]
Heart Failure Transverse Aortic Constriction (TAC) in Mice Surgical procedure that creates a pressure overload on the left ventricle, leading to hypertrophy and heart failure.[29]
Oncology

Mouse models of cancer are indispensable for testing the efficacy of new anti-cancer agents.[34][35][36][37]

Cancer_Models cluster_xenograft Xenograft Models cluster_syngeneic Syngeneic Models cluster_gemm GEMM cdx CDX (Cell Line-Derived) pdx PDX (Patient-Derived) syngeneic Mouse Tumor Cells in Immunocompetent Mice gemm Genetically Engineered Mouse Models

Caption: Major categories of mouse models used in oncology research.

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected into immunodeficient mice.[34]Cost-effective, reproducible, high-throughput.[37]Lack of a functional immune system, may not represent tumor heterogeneity.[37]
Patient-Derived Xenograft (PDX) Patient tumor fragments are implanted into immunodeficient mice.[34]Better preserves the heterogeneity and characteristics of the original human tumor.[34]More expensive and time-consuming, still lacks an intact immune system.
Syngeneic Models Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.[34]Fully competent immune system, ideal for studying immunotherapies.[34]Limited number of available cell lines, mouse tumors may not fully recapitulate human disease.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop spontaneous tumors that mimic human cancer.[35][37]Tumors arise in the correct microenvironment with an intact immune system, closely modeling human disease progression.[35]Can be time-consuming and expensive to develop, tumor latency can be variable.
Metabolic Syndrome

Rodent models are widely used to investigate the cluster of conditions that constitute metabolic syndrome.[23][24][38][39][40]

Induction MethodCommon Rodent ModelsKey Features
Diet-Induced High-Fat Diet (HFD) in C57BL/6J Mice [24][39]Develop obesity, insulin resistance, and hyperglycemia, closely mimicking human metabolic syndrome.[39]
High-Fructose Diet in Sprague-Dawley Rats [23]Induces features of metabolic syndrome, including insulin resistance and hypertriglyceridemia.
Genetic Models ob/ob Mice (Leptin-deficient) [39]Lack the hormone leptin, leading to hyperphagia and severe obesity and diabetes.[39]
db/db Mice (Leptin receptor-deficient) [39]Have a mutation in the leptin receptor, resulting in a phenotype similar to ob/ob mice.[39]

An Emerging Alternative: The Zebrafish Model

The zebrafish (Danio rerio) has become a valuable model for high-throughput screening, particularly in developmental toxicology.[41][42][43][44][45]

  • Advantages: Rapid development, transparent embryos allowing for easy visualization of organ development, high genetic homology to humans, and low cost.[41][43]

  • Applications: Particularly useful for assessing developmental and organ-specific toxicity (cardiotoxicity, neurotoxicity) of NCEs at an early stage.[41][44][45]

References

  • ARRIVE guidelines - Wikipedia. (2023, October 23). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Teixidó, E., Piqué, E., Gómez-Catalán, J., & Llobet, J. M. (2013). 5. Zebrafish as a model for developmental toxicity assessment. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Brannen, K. C., Panzica-Kelly, J. M., Charlap, J. H., & Augustine-Rauch, K. A. (2017). Zebrafish as an Alternative Model for Developmental Toxicity Testing. In Vivo. Retrieved March 28, 2026, from [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Zaragoza, C., Gomez-Guerrero, C., Martin-Ventura, J. L., Blanco-Colio, L., Lavin, B., Mallavia, B., Tarin, C., Mas, S., Ortiz, A., & Egido, J. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology, 2011, 497841. [Link]

  • Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. Journal of Traditional and Complementary Medicine, 6(4), 299–304. [Link]

  • Ellenbroek, B. A., & Youn, J. (2016). Rat models of major neurodegenerative disorders. OAE Publishing Inc. Retrieved March 28, 2026, from [Link]

  • Crown Bioscience. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Crown Bioscience. Retrieved March 28, 2026, from [Link]

  • du Sert, N. P., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., Browne, W. J., Clark, A., Cuthill, I. C., Dirnagl, U., Emerson, M., Garner, P., Holgate, S. T., Howells, D. W., Karp, N. A., Lazic, S. E., Lidster, K., MacCallum, C. J., Macleod, M., … Lings, B. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410. [Link]

  • Gupta, A., Singh, M. P., & Tiwari, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

  • Das, S., & Alderton, B. K. (2014). Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. MDPI. Retrieved March 28, 2026, from [Link]

  • Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. Maze Engineers. Retrieved March 28, 2026, from [Link]

  • Kumar, D., & Luthra, K. (2017). Considerations for choosing an optimal animal model of cardiovascular disease. Heart India, 5(2), 56. [Link]

  • ARRIVE Guidelines. (2025, April 3). Norecopa. Retrieved March 28, 2026, from [Link]

  • Research Progress of Animal Models in Metabolic Syndrome. (2023). ResearchGate. Retrieved March 28, 2026, from [Link]

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (2023). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Guerriero, G., & d'Amora, M. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Environmental Science, 6. [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1597–1599. [Link]

  • Wang, Z., & Li, Y. (2020). Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 7. [Link]

  • Genetic Animal Models of Cardiovascular Pathologies. (2025). MDPI. Retrieved March 28, 2026, from [Link]

  • Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. springermedizin.de. Retrieved March 28, 2026, from [Link]

  • Ton, C., Lin, Y., & Willett, C. (2006). Zebrafish as a model for developmental neurotoxicity testing. Birth Defects Research Part A: Clinical and Molecular Teratology, 76(7), 553–567. [Link]

  • Animal models in metabolic syndrome. (2018). PubMed. Retrieved March 28, 2026, from [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery, 5(9), 741–754. [Link]

  • Humanized rodent models of neurodegenerative diseases and other brain disorders. (2025). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Mouse models of human cancer as tools in drug development. (2004). PubMed. Retrieved March 28, 2026, from [Link]

  • Most utilized rodent models for Alzheimer's and Parkinson's disease: A critical review of the past 5 years. (2024). AccScience Publishing. Retrieved March 28, 2026, from [Link]

  • The Principles of Humane Experimental Technique. (n.d.). Johns Hopkins Center for Alternatives to Animal Testing. Retrieved March 28, 2026, from [Link]

  • Animal models of neurodegenerative diseases. (n.d.). Broad Institute. Retrieved March 28, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. Retrieved March 28, 2026, from [Link]

  • New mouse model unlocks drug testing of hormone-sensitive human breast cancer. (2021, October 5). eLife. Retrieved March 28, 2026, from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). PubMed. Retrieved March 28, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2019). PubMed. Retrieved March 28, 2026, from [Link]

  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (2021). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Russell and Burch's 3Rs Then and Now: The Need for Clarity in Definition and Purpose. (2019). PubMed. Retrieved March 28, 2026, from [Link]

  • Best Practice hERG Assay | Advanced Solutions. (2024, June 6). Mediford Corporation. Retrieved March 28, 2026, from [Link]

  • The Principles of Humane Experimental Technique. (2026, March 4). Norecopa. Retrieved March 28, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PubMed. Retrieved March 28, 2026, from [Link]

  • (PDF) The principles of humane experimental technique: timeless insights and unheeded warnings. (2026, March 1). ResearchGate. Retrieved March 28, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. Retrieved March 28, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved March 28, 2026, from [Link]

  • The principles of humane experimental technique. (1959). CABI Digital Library. Retrieved March 28, 2026, from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved March 28, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved March 28, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved March 28, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved March 28, 2026, from [Link]

  • Addressing PK/PD Study Design Early in Development. (2024, February 1). BioPharm International. Retrieved March 28, 2026, from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved March 28, 2026, from [Link]

Sources

Method

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride for targeted drug delivery

Application Note: Engineering Targeted Covalent Inhibitors Using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Targeted Covalent Inhibitors Using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming acquired resistance in kinase-driven malignancies. A critical component in the design of these therapeutics is the electrophilic "warhead" responsible for forming an irreversible bond with the target protein. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is an advanced Michael acceptor building block used to synthesize next-generation kinase inhibitors. This application note details the mechanistic advantages, synthetic incorporation, and biological validation of this specific diethylamino crotonamide warhead for targeted drug delivery.

Mechanistic Rationale: The Diethylamino Advantage

While simple acrylamides can form covalent bonds with cysteine residues, they often suffer from poor aqueous solubility and indiscriminate reactivity, leading to off-target toxicity (e.g., glutathione depletion). The incorporation of a diethylamino group at the terminal position of the crotonamide addresses these limitations through two distinct mechanisms:

  • Intramolecular Base Catalysis : The tertiary diethylamine acts as a localized base. Upon binding to the kinase ATP pocket, the amine deprotonates the target cysteine thiol (e.g., Cys797 in EGFR or Cys805 in HER2). This dramatically increases the nucleophilicity of the thiolate anion, accelerating the Michael addition to the α,β-unsaturated carbonyl . This "proximity-driven" reactivity ensures the warhead remains relatively inert in systemic circulation but becomes highly reactive upon specific target engagement.

  • Steric and Lipophilic Tuning : Compared to the dimethylamino variant (found in first-generation covalent drugs like Afatinib), the diethylamino group provides increased steric bulk and lipophilicity. This modification enhances cellular permeability and alters the pKa of the terminal amine, optimizing the drug's pharmacokinetic profile and residence time in the hydrophobic regions of the kinase solvent channel .

Covalent_Pathway Drug TCI with Diethylamino Crotonamide Warhead RevComplex Reversible Complex (Affinity-Driven) Drug->RevComplex Binding Target Kinase Target (e.g., EGFR Cys797) Target->RevComplex Binding BaseCat Intramolecular Base Catalysis (Diethylamino Group) RevComplex->BaseCat Proximity CovComplex Irreversible Covalent Adduct (Michael Addition) BaseCat->CovComplex Thiol Attack

Fig 1: Two-step mechanism of targeted covalent inhibition via intramolecular base catalysis.

Protocol 1: Synthesis of Covalent Kinase Inhibitors

To incorporate the warhead into a reversible kinase recognition scaffold (e.g., a 4-anilinoquinazoline core bearing a free amine), an amide coupling reaction is employed. This protocol is designed to maximize yield while preventing the premature degradation of the Michael acceptor.

Materials:

  • Reversible kinase scaffold (amine-functionalized)

  • (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : Dissolve the amine-functionalized kinase scaffold and (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive active ester intermediate formed during the coupling process.

  • Base Addition : Cool the reaction mixture to 0°C using an ice bath. Add DIPEA dropwise.

    • Causality: The hydrochloride salt of the crotonamide must be neutralized to free the carboxylic acid for activation. DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile against the Michael acceptor. The 0°C environment controls the exothermic nature of the activation step.

  • Activation : Add HATU in a single portion. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Causality: HATU is highly efficient for coupling sterically hindered amines and minimizes side reactions (such as Michael addition of the solvent) that frequently occur with α,β-unsaturated carboxylic acids when using standard carbodiimides like EDC.

  • Quenching and Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the crude product via preparative HPLC.

    • Causality: Prep-HPLC ensures the absolute removal of unreacted warhead and coupling byproducts, which is critical for downstream biological assays where trace electrophiles could cause false-positive toxicity.

Protocol 2: Validation of Irreversible Target Engagement

A self-validating experimental system is required to prove that the synthesized TCI forms a covalent bond rather than merely acting as a high-affinity reversible inhibitor.

Step-by-Step Methodology:

  • Intact Protein Mass Spectrometry (LC-MS) :

    • Incubate recombinant target kinase (e.g., EGFR WT or mutant, 2 µM) with the synthesized TCI (10 µM) in HEPES buffer (pH 7.4) for 2 hours at room temperature.

    • Causality: A 1:5 (Protein:Drug) molar ratio ensures pseudo-first-order kinetics, driving the covalent reaction to completion without causing non-specific multi-site adduction.

    • Desalt the protein using a Zeba Spin Desalting Column to remove excess unreacted drug.

    • Causality: Desalting is mandatory to prevent ion suppression and artifactual non-covalent adducts during electrospray ionization (ESI).

    • Analyze via LC-MS. A successful covalent engagement will show a mass shift corresponding exactly to the molecular weight of the intact kinase plus the molecular weight of one TCI molecule.

  • Biochemical Washout Assay :

    • Seed cancer cells (e.g., H1975 harboring EGFR L858R/T790M) and treat with the TCI at 10x IC₅₀ for 2 hours.

    • Wash the cells three times with warm, drug-free media and incubate for an additional 8 hours.

    • Lyse the cells and perform Western blotting for phosphorylated EGFR (p-EGFR).

    • Causality: Reversible inhibitors will be washed out, leading to the rapid restoration of p-EGFR signals. Covalent inhibitors will maintain complete inhibition of p-EGFR post-washout, proving irreversible target engagement in a cellular context .

Validation_Workflow Step1 Step 1: Amide Coupling (HATU, DIPEA) Step2 Step 2: Purification (Prep-HPLC) Step1->Step2 Step3 Step 3: Validation (Intact Mass Spec) Step2->Step3 Step4 Step 4: Bioassay (Washout Experiment) Step3->Step4

Fig 2: Experimental workflow from TCI synthesis to biological validation of irreversibility.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative advantages of incorporating the diethylamino crotonamide warhead compared to reversible and first-generation covalent scaffolds.

Compound ClassWarhead TypeEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Post-Washout p-EGFR Inhibition (%)
Reversible ScaffoldNone12.5>1000< 5%
1st Gen CovalentSimple Acrylamide1.215.485%
Advanced CovalentDimethylamino Crotonamide0.85.1> 98%
Targeted Covalent Diethylamino Crotonamide 1.5 4.8 > 98%

Table 1: Comparative in vitro efficacy and washout retention of kinase inhibitors based on warhead selection. The diethylamino variant maintains sub-5 nM potency against resistant mutants while ensuring near-complete irreversible engagement.

References

  • Zhu, Y., Ye, X., Shen, H., et al. (2023). "Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance." Journal of Medicinal Chemistry.[Link]

  • Klutchko, S. R., Zhou, H., Winters, R. T., et al. (2006). "Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors." Journal of Medicinal Chemistry.[Link]

  • Ahmad, I., Patel, H. M. (2025). "From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer." European Journal of Medicinal Chemistry.[Link]

Application

Application Note: Protocol for the Reconstitution and Cellular Application of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Introduction & Mechanistic Context (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a highly reactive, bifunctional chemical building block[1]. It is predominantly utilized as a Michael acceptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is a highly reactive, bifunctional chemical building block[1]. It is predominantly utilized as a Michael acceptor "warhead" fragment in the development of targeted covalent inhibitors (TCIs). The α,β-unsaturated carbonyl system functions as a soft electrophile, designed to undergo rapid, irreversible covalent bonding with nucleophilic residues—specifically non-catalytic or active-site cysteines—on target intracellular proteins.

Because the pharmacological utility of this compound relies entirely on its electrophilic integrity, standard dissolution protocols are insufficient. Improper handling leads to premature hydrolysis or off-target scavenging by environmental nucleophiles. This application note provides a field-proven, self-validating protocol to reconstitute and apply this fragment in cell culture models while preserving its covalent reactivity.

Physicochemical Properties & Solvation Strategy

While the hydrochloride salt form significantly enhances the compound's aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for cell culture stock solutions. Aqueous storage leads to gradual hydration of the double bond or degradation of the enoic acid moiety. DMSO ensures long-term electrophilic stability and facilitates passive diffusion across the hydrophobic lipid bilayer of the cell membrane.

Table 1: Physicochemical Profile and Storage Parameters

ParameterSpecification
Chemical Name (2E)-4-(diethylamino)but-2-enoic acid hydrochloride
CAS Number 1654728-53-6
Molecular Weight 193.67 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Stock Concentration 10 mM (1.937 mg/mL)
Solid Storage -20°C, desiccated, protected from light
Solution Storage -80°C in single-use aliquots (Stable for <6 months)

Reconstitution & Storage Workflow

Workflow N1 Solid Reagent (2E)-4-(diethylamino)but-2-enoic acid HCl N2 Primary Solubilization Add Anhydrous DMSO (10 mM Stock) N1->N2 Vortex & Sonicate N3 Storage Single-use Aliquots at -80°C N2->N3 Protect from moisture N4 Working Dilution Dilute in Serum-Free Media N2->N4 Fresh preparation N5 Cellular Assay Final DMSO ≤ 0.1% (v/v) N4->N5 Target engagement

Workflow for reconstitution, storage, and cellular application of the Michael acceptor fragment.

Step-by-Step Reconstitution Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality Insight: Atmospheric moisture is the primary enemy of Michael acceptors. Condensation introduced during handling will initiate nucleophilic attack by water, neutralizing the warhead.

  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents moisture condensation on the cold powder.

  • Solvation: Weigh the required mass (e.g., 1.937 mg) and dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 to 2 minutes. Do not apply heat, as thermal stress accelerates degradation.

Phase 2: Aliquoting and Cryopreservation

Causality Insight: Repeated freeze-thaw cycles exponentially degrade the compound's reactivity due to micro-environmental pH shifts and moisture accumulation.

  • Divide the 10 mM stock into 10–20 µL single-use aliquots using sterile, amber microcentrifuge tubes (the compound is sensitive to photo-oxidation).

  • Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Cellular Application & Mechanistic Rationale

Applying covalent fragments to living cells requires strict control over the extracellular environment. The most critical failure point in these assays is the presence of Fetal Bovine Serum (FBS) during the initial compound incubation.

Mechanism MA Michael Acceptor Warhead Serum Serum Proteins (Off-target Thiols) MA->Serum Scavenging (Avoid Serum) Target Target Protein (Specific Cysteine) MA->Target Covalent Adduct Formation

Mechanistic rationale for utilizing serum-free conditions to prevent off-target thiol scavenging.

Phase 3: Assay Execution (The Self-Validating System)
  • Media Preparation (Serum-Free): Dilute the 10 mM stock directly into pre-warmed, serum-free culture media (e.g., plain DMEM or RPMI) to your desired working concentration (e.g., 10 µM).

    • Causality: Serum contains high concentrations of albumin, which possesses a highly reactive free thiol at Cys34. If the Michael acceptor is incubated in serum-containing media, it will be rapidly scavenged via a thiol-Michael addition before it can penetrate the cell (2)[2].

  • DMSO Toxicity Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

    • Causality: DMSO concentrations >0.1% disrupt the lipid bilayer, alter membrane permeability, and induce direct cytotoxicity, which will confound the phenotypic readouts of your assay (3)[3].

  • Incubation: Apply the serum-free working solution to the cells for 1 to 4 hours to allow for target engagement and covalent bond formation. After this pulse period, the media can be replaced with standard serum-containing media if long-term culturing (e.g., 48–72 hours) is required.

  • Self-Validation Check: To guarantee that the observed cellular phenotype is driven by the active electrophile and not a degraded byproduct, run a parallel cell-free thiol-reactivity assay (e.g., DTNB/Ellman’s reagent assay with glutathione) using an aliquot of the working solution. Rapid depletion of free thiols in the control confirms the structural integrity of the Michael acceptor. Additionally, always run a parallel 0.1% DMSO vehicle control on the cells to establish a baseline for viability.

References

  • (2E)-4-(diethylamino)but-2-enoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Michael acceptor molecules in natural products and their mechanism of action Source: PMC / NIH URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction: The Double-Edged Sword of Covalent Inhibitors The landscape of targeted oncology has been rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction: The Double-Edged Sword of Covalent Inhibitors

The landscape of targeted oncology has been revolutionized by targeted covalent inhibitors (TCIs). Drugs targeting kinases such as EGFR, HER2, and BTK frequently utilize an α,β -unsaturated carbonyl moiety—a Michael acceptor —to form an irreversible covalent bond with specific cysteine residues in the kinase ATP-binding pocket[1].

While this mechanism ensures prolonged target engagement and overcomes certain resistance mutations, the synthesis and degradation of these active pharmaceutical ingredients (APIs) often involve reactive intermediates. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a prime example of such a compound. Due to its intact Michael acceptor, it is a highly reactive electrophile capable of off-target alkylation, specifically targeting the nucleophilic centers of DNA bases (e.g., the N7 position of guanine).

Consequently, regulatory agencies classify this compound as a Potential Genotoxic Impurity (PGI) . Under the[2][3][4], PGIs must be strictly controlled in the final API, typically below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to sub-ppm (parts-per-million) limits in the formulated drug.

Mechanism TCI Covalent Kinase Inhibitor (Drug API) Kinase Target Kinase (e.g., Cys797) TCI->Kinase Intended Target PGI Free PGI (Michael Acceptor) TCI->PGI Degradation/ Synthesis Impurity Therapeutic Therapeutic Adduct (Efficacy) Kinase->Therapeutic DNA DNA Base (e.g., Guanine N7) PGI->DNA Off-target Alkylation Adduct DNA Adduct (Genotoxicity Risk) DNA->Adduct

Fig 1. Divergent pathways of Michael acceptors: therapeutic kinase targeting vs. genotoxic DNA alkylation.

Analytical Challenges & Methodological Causality

Quantifying (2E)-4-(diethylamino)but-2-enoic acid at trace levels presents a severe analytical challenge.

The RPLC Limitation: The analyte is a highly polar, basic aliphatic amine. In standard Reversed-Phase Liquid Chromatography (RPLC), it exhibits virtually no retention, eluting in the void volume alongside matrix salts. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention, they cause catastrophic ion suppression in the mass spectrometer, making sub-ppm detection impossible.

The HILIC Solution: To establish a self-validating and highly sensitive system, this protocol employs [5]. HILIC operates via orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions) on a polar stationary phase (e.g., Amide).

  • Causality of Sensitivity: HILIC utilizes a highly organic mobile phase (>80% Acetonitrile). This low surface-tension environment drastically enhances droplet desolvation in the Electrospray Ionization (ESI) source, amplifying the MS/MS signal by 10- to 50-fold compared to aqueous RPLC conditions.

  • Self-Validating Sample Prep: The sample preparation utilizes an Acetonitrile "crash" to precipitate the hydrophobic API. The resulting supernatant is 80% organic. Because Acetonitrile is the weak solvent in HILIC, injecting this high-organic extract directly onto the column prevents solvent-mismatch peak distortion, ensuring robust peak integration.

Workflow Step1 1. Sample Preparation (API Precipitation via Cold Acetonitrile) Step2 2. Chromatographic Separation (HILIC Column, High Organic Mobile Phase) Step1->Step2 Step3 3. ESI Ionization (Positive Mode, [M+H]+ m/z 158.1) Step2->Step3 Step4 4. Tandem Mass Spectrometry (MRM: 158.1 -> 74.1, 85.0) Step3->Step4 Step5 5. Data Processing (Quantification at ppm levels) Step4->Step5

Fig 2. Step-by-step HILIC-MS/MS analytical workflow for PGI quantification in API matrices.

Experimental Protocols

Reagents and Materials
  • (2E)-4-(diethylamino)but-2-enoic acid hydrochloride reference standard (Purity >99%).

  • LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

  • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Waters XBridge BEH Amide Column (100 × 2.1 mm, 2.5 µm) or equivalent.

Step-by-Step Sample Preparation

To overcome matrix effects from the bulk drug substance, a selective precipitation method is employed:

  • API Solubilization: Accurately weigh 50.0 mg of the API into a 5 mL volumetric flask. Dissolve completely in 1.0 mL of DMSO. (Rationale: DMSO ensures complete dissolution of hydrophobic kinase inhibitors).

  • API Precipitation: Slowly add 4.0 mL of cold Acetonitrile (-20 °C) while vortexing. The sudden shift in polarity forces the hydrophobic API to precipitate, while the polar PGI remains highly soluble in the organic phase.

  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 14,000 rpm for 10 minutes at 4 °C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial. The final diluent is 20:80 DMSO:ACN, perfectly matched for HILIC injection.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Waters XBridge BEH Amide (100 × 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with FA)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
1.01090
4.05050
5.05050
5.11090
7.01090

Table 3: Mass Spectrometry (MRM) Parameters The analyte is ionized in ESI positive mode. The primary cleavage occurs at the aliphatic amine, yielding a highly stable diethylamine fragment ( m/z 74.1).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Purpose
(2E)-4-(diethylamino)but-2-enoic acid 158.174.120Quantifier
(2E)-4-(diethylamino)but-2-enoic acid 158.185.015Qualifier

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R2) guidelines for the quantification of impurities. The use of HILIC-MS/MS successfully bypassed the matrix suppression typically observed in RPLC, yielding exceptional sensitivity.

Table 4: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.03 ppmSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.10 ppmS/N 10, RSD 10%
Linearity Range 0.10 ppm – 20.0 ppm R2≥0.995
Accuracy (Recovery at 1 ppm) 98.4%80% – 120%
Precision (Repeatability, n=6) 3.2% RSD 10% RSD
Matrix Effect 94.5% (Minimal suppression)80% – 120%

Note: 1 ppm corresponds to 1 µg of PGI per 1 g of API. With a typical daily dose of 100 mg for a kinase inhibitor, a 0.1 ppm LOQ ensures detection well below the 1.5 µ g/day TTC limit.

Conclusion

The quantification of reactive Michael acceptors like (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a critical regulatory requirement in the development of covalent kinase inhibitors. By abandoning traditional RPLC in favor of a HILIC-MS/MS approach, this protocol leverages the analyte's inherent polarity to achieve superior chromatographic retention and ESI ionization efficiency. Coupled with a targeted API-precipitation sample preparation, the method provides a self-validating, robust, and highly sensitive system capable of routine sub-ppm genotoxic impurity monitoring.

References

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. URL:[Link]

  • HILIC in Impurity Profiling: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. National Center for Biotechnology Information (PMC), 2024. URL:[Link]

  • Michael Acceptors in Kinase Inhibitors: Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. Nature Communications, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride synthesis

Welcome to the Technical Support Center. This portal is designed for process chemists, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of (2E)-4-(diethylamino)but-2-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for process chemists, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride .

This molecule is a critical "warhead" building block—a Michael acceptor moiety utilized extensively in the synthesis of irreversible, covalent tyrosine kinase inhibitors (e.g., EGFR and HER2 inhibitors) [1]. Because the molecule contains both a nucleophilic amine and an electrophilic α,β -unsaturated system, it is highly prone to self-destruction. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your isolated yield and maintain strict trans (E) stereochemistry.

Mechanistic Workflow & Competing Pathways

To optimize the yield, we must first understand the competing kinetics in the reaction vessel. The synthesis relies on an S_N2 displacement of an allylic bromide by diethylamine. However, if thermal or stoichiometric control is lost, the amine will act as a base or participate in a conjugate (Michael) addition, destroying the double bond [2].

SynthesisWorkflow Start Methyl 4-Bromocrotonate (Starting Material) Step1 S_N2 Amination (THF, 0-5 °C) Start->Step1 Reagent Diethylamine (Et2NH) (Nucleophile / Base) Reagent->Step1 Intermediate (2E)-4-(Diethylamino)crotonate (Free Base Intermediate) Step1->Intermediate Strict Temp Control Side1 Michael Adduct (Loss of Double Bond) Step1->Side1 Excess Heat / Amine Step2 Hydrolysis & HCl Addition (Ether/Dioxane) Intermediate->Step2 Immediate Processing Side2 Polymerization (Gummy Residue) Intermediate->Side2 Prolonged Storage Product (2E)-4-(Diethylamino)but-2-enoic acid HCl (Target Product) Step2->Product Crystallization

Fig 1: Synthetic workflow and competing side reactions of 4-(diethylamino)but-2-enoic acid HCl.

Self-Validating Experimental Protocol

This protocol utilizes the ester-protection route to prevent the carboxylic acid from quenching the nucleophilic amine, ensuring high atom economy.

Step 1: Amination

  • Dissolve methyl (2E)-4-bromobut-2-enoate (1.0 eq) in anhydrous THF (10 mL/g).

  • Cool the reactor strictly to 0–5 °C using an ice/brine bath.

  • Add diethylamine (2.2 eq) dropwise over 30 minutes. Causality: The first equivalent acts as the nucleophile; the second equivalent acts as an acid scavenger for the generated HBr. Slow addition prevents localized heating, which drives the unwanted Michael addition.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar, UV-active spot at the baseline. By 1 H NMR, ensure the disappearance of the allylic doublet at 4.0 ppm and the appearance of a new doublet at 3.2 ppm.

Step 2: Saponification (Hydrolysis)

  • Filter the precipitated diethylamine hydrobromide salt and concentrate the THF filtrate under reduced pressure (bath temp < 25 °C).

  • Redissolve the crude ester in a 1:1 mixture of THF and water. Add LiOH·H 2​ O (1.5 eq) at 0 °C. Stir for 4 hours.

  • Validation Checkpoint: LC-MS should indicate the mass of the free acid [M+H] + = 158.1.

Step 3: Salt Formation & Crystallization

  • Adjust the pH of the aqueous layer to 7 using 1M HCl, then lyophilize to remove water.

  • Suspend the residue in anhydrous diethyl ether and add 4M HCl in dioxane (1.2 eq) dropwise at 0 °C.

  • Stir for 1 hour, filter the resulting white precipitate, and wash with cold ether.

  • Causality: The free base is a self-reactive zwitterion. Protonating the tertiary amine with HCl neutralizes its lone pair, completely halting auto-polymerization and yielding a stable, bench-ready solid [1].

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the isolated yield/purity profile. THF at near-freezing temperatures is the only reliable way to suppress the Michael adduct while maintaining the E-geometry.

SolventTemperature (°C)Et₂NH EquivalentsYield (%)E:Z RatioPrimary Impurity
DMF253.04280:20Michael Adduct
DCM102.56590:10Polymeric degradation
THF 0 - 5 2.2 88 98:2 None (Trace salts)

Troubleshooting Guide & FAQs

Q1: My final product is a sticky, gummy residue instead of a crystalline solid. How do I fix this? A: You are observing auto-polymerization. The free base of 4-(diethylamino)crotonic acid contains both a nucleophile (the tertiary amine) and an electrophile (the α,β -unsaturated carbonyl). If left in its free-base form at room temperature, the molecules will undergo intermolecular Michael additions, forming a polymeric gum. Solution: Never store the free base. Proceed immediately from Step 2 to Step 3. Ensure your HCl in dioxane is strictly anhydrous; water trapped in the salt matrix will also cause it to oil out. If it oils out, triturate vigorously with cold anhydrous acetone or diethyl ether to induce crystallization.

Q2: NMR analysis shows a loss of the alkene protons (the double bond is gone). What happened? A: You have formed the Michael adduct: 4-(diethylamino)-3-(diethylamino)butanoic acid. This occurs when diethylamine attacks the β -carbon of the double bond rather than the allylic bromide. Solution: This is a kinetic vs. thermodynamic issue. The S_N2 allylic substitution is kinetically favored at low temperatures, while the Michael addition is thermodynamically favored at higher temperatures. Ensure your reaction never exceeds 5 °C during the amination step. Furthermore, do not exceed 2.2 equivalents of diethylamine; excessive amine concentration drives the conjugate addition.

Q3: The E/Z ratio of my product has degraded from 98:2 to 80:20. Why? A: Isomerization of the double bond occurs under prolonged basic conditions. During the saponification step (LiOH), the α -proton becomes slightly acidic. If the hydrolysis is left overnight or allowed to warm to room temperature, reversible deprotonation/reprotonation at the α -position allows the double bond to rotate, degrading your trans (E) geometry into the cis (Z) isomer [2]. Solution: Limit the hydrolysis time to exactly what is required for completion (usually 2–4 hours) and maintain the temperature at 0 °C.

Q4: Can I synthesize this directly from 4-bromocrotonic acid to skip the ester hydrolysis? A: Yes, but it is less atom-economical and often lower yielding. The free carboxylic acid will immediately protonate the first equivalent of diethylamine, requiring you to use at least 3.5 to 4.0 equivalents of the amine to drive the S_N2 reaction. The high concentration of amine and the resulting exotherm heavily promote the Michael addition side-reaction. The ester-protection route is the industry standard for maximizing yield.

References

  • Zeng, Q., Wang, J., Cheng, Z., Chen, K., Johnström, P., Varnäs, K., Li, D. Y., Yang, Z. F., & Zhang, X. (2015). Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 58(20), 8200–8215.[Link]

  • Lu, X., Yu, L., Zhang, Z., Ren, X., Smaill, J. B., & Ding, K. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203–217.[Link]

Optimization

Stability issues with (2E)-4-(diethylamino)but-2-enoic acid hydrochloride in solution

Technical Support Center: Stability and Handling of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regard...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Handling of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6). This compound is a critical bifunctional building block—featuring both a basic tertiary amine and an electrophilic α,β-unsaturated carboxylic acid—used extensively in the synthesis of irreversible covalent kinase inhibitors (e.g., EGFR/HER2 inhibitors like afatinib and neratinib analogs)[1].

While the β-dialkylaminomethyl substitution is essential for enhancing the intrinsic reactivity of the warhead toward target cysteine residues[2], it also introduces significant stability liabilities in solution. This guide provides an in-depth mechanistic analysis of these degradation pathways and offers self-validating protocols to ensure the integrity of your experimental workflows.

Core Troubleshooting Q&A

Q1: Why does the concentration of my (2E)-4-(diethylamino)but-2-enoic acid hydrochloride solution drop rapidly when diluted in physiological buffers (pH 7.4)? Causality: The compound is supplied as a hydrochloride salt to maintain the tertiary diethylamine in a protonated, non-nucleophilic state. When diluted in a neutral or basic buffer (pH > 6.0), the amine deprotonates. Because the molecule also contains an α,β-unsaturated carboxylic acid (a Michael acceptor), the newly liberated free amine of one molecule attacks the β-carbon of another. This intermolecular Michael addition triggers a cascade of self-polymerization/oligomerization, leading to rapid concentration loss and cloudy precipitates. This reactivity is a known characteristic of β-dialkylaminomethyl substituted acrylamides, which exhibit significantly enhanced intrinsic reactivity compared to unsubstituted variants[1]. Solution: Always maintain stock solutions in acidic environments (e.g., 0.1% TFA or HCl, pH < 3.0). Only neutralize the solution immediately prior to your downstream coupling reaction or assay.

Q2: I observe a secondary peak with an identical m/z in my LC-MS chromatogram after storing the solution on the benchtop. What is it? Causality: The (2E)-crotonic acid derivative is highly susceptible to photoisomerization. Exposure to ambient UV/Vis light provides the activation energy required to break the π-bond temporarily, allowing rotation and formation of the thermodynamically less stable, but kinetically trapped, (2Z)-isomer. The (2Z)-isomer has an altered steric profile that drastically reduces its efficacy as a covalent warhead, as it cannot properly align within the kinase hinge region (e.g., the Cys797 pocket of EGFR)[2]. Solution: Store all solutions in actinic (amber) glassware and conduct handling under low-light conditions.

Q3: How does the diethylaminomethyl substitution affect the intrinsic reactivity of the Michael acceptor? Causality: The addition of a β-dialkylaminomethyl group (like diethylamino or dimethylamino) is a deliberate design choice in covalent inhibitors to enhance the reaction rate with thiols (such as glutathione or target cysteines). Computational QM/MM simulations demonstrate that the basic amine acts as an intramolecular proton shuttle. It stabilizes the transition state during nucleophilic attack by lowering the activation energy barrier for the Michael addition, effectively activating the target cysteine[1][2]. While this increases pharmacological potency, it inherently decreases the kinetic stability of the free building block in solution[3].

Mechanistic Workflows & Logical Relationships

DegradationPathways A (2E)-4-(diethylamino)but-2-enoic acid HCl (Stable in Acidic Solution) B pH > 6.0 (Deprotonation) A->B E UV/Vis Light Exposure A->E C Free Amine Generation B->C D Intermolecular Michael Addition (Oligomerization) C->D F Photoisomerization E->F G (2Z)-Isomer Formation (Reduced Efficacy) F->G

Degradation pathways of 4-(diethylamino)but-2-enoic acid in solution based on environmental triggers.

Quantitative Stability Data

To predict the behavior of your reagent during complex assays, refer to the kinetic stability metrics summarized below. These values highlight the extreme sensitivity of the warhead to pH and nucleophile presence[4].

ConditionpHTemp (°C)Light ExposureHalf-Life (t½)Primary Degradant
0.1% TFA (aq) 2.04Dark> 6 monthsNone (Stable)
PBS Buffer 7.437Dark< 4 hoursOligomers (Michael Adducts)
PBS + 5mM GSH 7.437Dark~ 15-30 minsGSH-Adduct
Methanol Neutral20Ambient Light~ 3-5 days(2Z)-Isomer
0.1 M NaOH 13.020Dark< 1 hourHydration product

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability assessments, the following protocol incorporates internal checkpoints. If any checkpoint fails, the system invalidates itself, preventing the collection of artifactual data.

Protocol: Self-Validating HPLC-UV/MS Stability Assay for Michael Acceptors

Step 1: Preparation of Acidic Stock Solution

  • Action: Dissolve 10 mg of (2E)-4-(diethylamino)but-2-enoic acid HCl in 1.0 mL of LC-MS grade water containing 0.1% Trifluoroacetic acid (TFA) to yield a ~50 mM stock.

  • Causality: TFA ensures the tertiary amine remains fully protonated, preventing nucleophilic attack on the α,β-unsaturated system.

  • Validation Checkpoint: Measure the pH of a 10 µL aliquot using a micro-pH probe. The system is validated for use ONLY if pH < 3.0. If pH ≥ 3.0, the stock is invalid and must be reconstituted with higher acid content.

Step 2: Preparation of Working Solutions and Internal Standard (IS)

  • Action: Dilute the stock to 1 mM in the target test buffer (e.g., 50 mM Potassium Phosphate, pH 7.4). Immediately spike in 100 µM of an inert internal standard (e.g., caffeine).

  • Causality: The IS accounts for solvent evaporation, injection volume variations, and matrix effects during ionization.

  • Validation Checkpoint: The IS peak area must remain within ±2% across all time points. A variance >2% automatically flags the time point as invalid due to liquid handling errors.

Step 3: Incubation and Aliquoting

  • Action: Transfer 100 µL aliquots into amber HPLC vials. Incubate at 37°C in a thermostated autosampler.

  • Causality: Amber vials block UV/Vis light, isolating thermal/pH degradation from photoisomerization pathways.

Step 4: Automated Reaction Quenching

  • Action: Program the autosampler to draw 10 µL of the sample and mix with 90 µL of quench solution (Acetonitrile containing 1% Formic Acid) exactly 1 minute prior to injection.

  • Causality: The high acid concentration instantly reprotonates the diethylamine and any reactive nucleophiles in the buffer, effectively "freezing" the degradation profile at that exact timestamp.

Step 5: RP-HPLC-UV/MS Analysis

  • Action: Run on a C18 column (2.1 x 50 mm, 1.8 µm) using a 5-95% MeCN gradient (with 0.1% FA). Monitor UV at 210 nm.

  • Validation Checkpoint: Calculate the ratio of the (2E)-isomer peak area to the IS peak area. Plot ln(Ratio) vs. Time. The assay is considered self-validated if the linear fit yields R² > 0.98, confirming first-order degradation kinetics.

Workflow Step1 1. Prepare Stock (pH < 3.0) Step2 2. Spike Internal Standard (IS) Step1->Step2 Step3 3. Stress Incubation (Amber Vials) Step2->Step3 Step4 4. Acidic Quench (1% FA in MeCN) Step3->Step4 Step5 5. RP-HPLC-UV/MS (Validate IS ±2%) Step4->Step5

Self-validating experimental workflow for evaluating Michael acceptor stability via RP-HPLC.

References

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. [Link]

  • QM/MM Simulations of Afatinib-EGFR Addition: The Role of β-Dimethylaminomethyl Substitution. Journal of Chemical Theory and Computation. [Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. [Link]

  • Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of EGFR-positive tumors. Nuclear Medicine and Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride Solubility

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (and its dimethylamino analog).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (and its dimethylamino analog). This compound is a critical building block used to install Michael acceptor moieties in targeted covalent inhibitors (TCIs), such as EGFR, HER2, and BTK inhibitors [1].

A frequent bottleneck in amidation workflows is the compound's notoriously poor solubility in standard organic solvents. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to overcome these solubility barriers.

Part 1: Mechanistic Context & FAQs

Q1: Why does the compound form an intractable gummy suspension in solvents like DCM or THF?

The Causality: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is an amphoteric molecule supplied as a hydrochloride salt. When you attempt to dissolve it in low-polarity solvents like Dichloromethane (DCM, ϵ=8.9 ) or Tetrahydrofuran (THF, ϵ=7.6 ), the solvent lacks the dielectric capacity to overcome the high lattice energy of the ionic crystal. Furthermore, even if partially neutralized, the resulting free base exists in equilibrium as a highly polar zwitterion ( Et2​NH+−CH2​−CH=CH−COO− ). Non-polar solvents cannot solvate these charged domains, causing the compound to crash out or form a gummy, unreactive suspension.

Q2: What is the optimal solvent and base system for amide coupling?

The Causality: To achieve a homogenous reaction mixture, you must use a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF, ϵ=36.7 ) or N,N-Dimethylacetamide (DMAc) [2]. For the base, N,N-Diisopropylethylamine (DIPEA) is mandatory. The causality is twofold:

  • Neutralization: DIPEA neutralizes the HCl salt, generating diisopropylethylammonium chloride and releasing the free carboxylate for activation.

  • Steric Shielding: The crotonamide tail is a potent Michael acceptor. If you use an unhindered base (like standard alkylamines), the base can act as a nucleophile, attacking the α,β -unsaturated double bond and polymerizing your starting material. DIPEA is sterically hindered, acting strictly as a proton scavenger without participating in nucleophilic side reactions [3].

Q3: Why is my coupling yield low even after achieving a clear solution in DMF?

The Causality: If solubility is achieved but yields remain low, the issue is likely premature degradation of the active ester. When activated by a coupling agent like HATU, the resulting OAt-active ester is highly electrophilic. If the target amine is sterically hindered or poorly nucleophilic (e.g., an electron-deficient aniline), the active ester may degrade or undergo self-condensation before the target amine can react. Self-Validation Check: Always monitor the formation of the active ester via LC-MS before adding your target amine. The active ester should form within 5–10 minutes at 0°C.

Part 2: Quantitative Data & Solvent System Comparison

The following table summarizes the physicochemical outcomes of various solvent/base systems during the activation of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Solvent SystemBaseCoupling ReagentSolubility ProfileTypical YieldMechanistic Outcome / Causality
DCM TEAEDCI / HOBtPoor (Suspension)< 30%Low dielectric constant fails to break the HCl ion pair; TEA causes minor Michael addition side reactions.
THF NMMIsobutyl chloroformateModerate40–50%Mixed anhydride formation is sluggish due to partial zwitterion solubility.
DMF DIPEAHATUExcellent (Clear) > 85% High polarity solvates the zwitterionic intermediate; hindered DIPEA prevents nucleophilic attack [1].

Part 3: Validated Experimental Protocol

This self-validating protocol utilizes HATU in a DMF/DIPEA system, which is the industry standard for coupling dialkylaminocrotonic acid derivatives to complex scaffolds [3].

Step 1: Solubilization and Neutralization

  • Charge a dry, nitrogen-flushed reaction vial with (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (1.5 equivalents relative to your target amine).

  • Suspend the solid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (4.0 equivalents).

    • Causality: The first equivalent neutralizes the HCl salt of the acid. The second neutralizes any salts on your target amine. The excess ensures the reaction remains basic enough to drive the HATU activation cycle. Upon addition, the suspension will transition into a clear, pale-yellow solution.

Step 2: Activation 4. Cool the solution to 0°C using an ice bath.

  • Causality: Lowering the temperature suppresses the dimerization of the α,β -unsaturated system and stabilizes the highly reactive OAt-ester.

  • Add HATU (1.4 equivalents) in one portion. Stir for 10 minutes.

    • Self-Validation: Quench a 1 µL aliquot in methanol and run an LC-MS. You should observe the mass of the methyl ester (indicating successful activation and trapping) and the absence of the starting acid.

Step 3: Amidation 6. Dissolve your target amine scaffold (1.0 equivalent) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture. 7. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

Step 4: Isolation 8. Do not perform a standard aqueous workup if your final product is highly polar. Instead, filter the reaction mixture through a 0.45 µm PTFE syringe filter and purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Part 4: Visual Workflows

Workflow A Step 1: Solubilization Suspend HCl salt in DMF B Step 2: Neutralization Add DIPEA (3-4 eq) A->B C Step 3: Activation Add HATU (1.4 eq) at 0°C B->C D Step 4: Amidation Add Target Amine Scaffold C->D E Step 5: Isolation Reverse-Phase HPLC D->E

Figure 1: Optimal workflow for the amidation of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Mechanism Salt HCl Salt (Insoluble in DCM/THF) Zwitterion Zwitterionic Intermediate (Requires DMF to solvate) Salt->Zwitterion DIPEA ActiveEst OAt Active Ester (Highly Electrophilic) Zwitterion->ActiveEst HATU Product Covalent Inhibitor (Target Amide Product) ActiveEst->Product Target Amine SideReact Michael Adduct (Avoid unhindered bases) ActiveEst->SideReact Nucleophilic Attack

Figure 2: Mechanistic pathway and potential side reactions during HATU-mediated activation.

References

  • Compounds and methods for modulating her2 (WO2024044570A1). World Intellectual Property Organization. Demonstrates the necessity of DMF, DIPEA, and HATU for coupling dialkylaminocrotonic acid hydrochlorides to complex heterocyclic scaffolds.1

  • Heterocyclic compounds for use in the treatment of cancer (WO2023067354A1). World Intellectual Property Organization. Details the solubility parameters and coupling conditions for related covalent inhibitor building blocks. 2

  • Heterobicyclic derivatives as itk inhibitors (WO2025181247A1). World Intellectual Property Organization. Provides validated stoichiometric ratios for HATU/DIPEA activation of 4-(dialkylamino)but-2-enoic acid hydrochlorides to prevent side reactions. 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of irreversible covalent kinase inhibitors (e.g., targeted therapies for EGFR, HER2, and BTK). Welcome to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of irreversible covalent kinase inhibitors (e.g., targeted therapies for EGFR, HER2, and BTK).

Welcome to the Technical Support Center. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a highly specialized, bifunctional building block used to install the critical Michael acceptor (crotonamide) moiety in covalent drug discovery. Because it contains both an α,β -unsaturated carboxylic acid and a tertiary amine, it presents unique chemoselectivity and stereochemical challenges during amide coupling. This guide synthesizes field-proven insights to help you troubleshoot and optimize your synthetic workflows.

Part 1: Troubleshooting & FAQs

Q1: We are observing significant E-to-Z isomerization during the amide coupling step. How can we maintain the stereointegrity of the double bond? Causality & Solution: Isomerization typically occurs during the activation of the carboxylic acid to the acid chloride. The mechanism involves the reversible nucleophilic addition of chloride ions to the β -carbon of the α,β -unsaturated acyl chloride. This transient addition breaks the π -bond, allowing free rotation around the C α –C β bond before the chloride is eliminated, resulting in a mixture of E and Z isomers. To prevent this, strict temperature control (0–10 °C) is mandatory. If isomerization persists, switch to the Mixed Anhydride method. As detailed in, using isobutyl chloroformate avoids the generation of highly reactive chloride nucleophiles, thereby strongly preserving the E-geometry of the crotonyl system.

Q2: Our reaction yields are poor due to the formation of polymeric/oligomeric byproducts. What is causing this, and how do we stop it? Causality & Solution: The diethylamino moiety is a tertiary amine that acts as a nucleophile when deprotonated. If the reaction medium is too basic, the free amine undergoes intermolecular Michael addition to the activated crotonyl group of adjacent molecules, initiating oligomerization. Always handle the starting material as the hydrochloride salt to keep the amine protonated and non-nucleophilic. During the coupling phase, limit the stoichiometric excess of the organic base (e.g., N-methylmorpholine or DIPEA) to exactly what is required to neutralize the HCl and activate the coupling agent. Furthermore, the order of addition is critical: add the activated crotonyl intermediate dropwise to the target amine to keep the steady-state concentration of the electrophile low.

Q3: The hydrochloride salt is highly hygroscopic and clumps during storage. Does moisture affect the downstream coupling? Causality & Solution: Yes. Moisture hydrolyzes activated intermediates (acid chlorides or mixed anhydrides) back to the unreactive carboxylic acid and degrades moisture-sensitive coupling reagents like HATU. Store the reagent in a tightly sealed desiccator at 2–8 °C. If clumping occurs, dry the material in a vacuum oven at 40 °C for 12 hours prior to use.

Part 2: Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that intermediate success can be verified before proceeding to the next step.

Protocol A: Mixed Anhydride Method (Optimized for High Stereofidelity)

This method is preferred for discovery-scale synthesis where preserving the E-isomer is prioritized over reagent cost.

  • Preparation: Suspend (2E)-4-(diethylamino)but-2-enoic acid HCl (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath. Add N-methylmorpholine (NMM) (2.1 eq) dropwise. Note: 1.0 eq neutralizes the HCl salt; 1.1 eq acts as the base for the anhydride formation.

  • Activation: Add isobutyl chloroformate (1.05 eq) dropwise, maintaining the internal temperature below -15 °C. Stir for 30 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot and quench into 1 mL of anhydrous methanol containing 1 eq of triethylamine. LC-MS analysis should show >95% conversion to the methyl (2E)-4-(diethylamino)but-2-enoate mass peak without the Z-isomer, confirming stereoretentive activation.

  • Coupling: Dissolve the target amine (0.95 eq) in a minimum volume of anhydrous THF or DMF. Add this solution dropwise to the mixed anhydride at -20 °C.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Acid Chloride Method (Optimized for Process Scale)

This method is highly scalable and cost-effective, frequently utilized in the industrial preparation of 3-cyanoquinoline derivatives.

  • Preparation: Suspend the acid HCl (1.0 eq) in anhydrous acetonitrile or dichloromethane (0.5 M). Add a catalytic amount of DMF (0.05 eq).

  • Activation: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

  • Maturation: Stir at 0–10 °C for 2 hours.

    • Self-Validation Check: Monitor the reaction visually. The cessation of CO₂/CO gas evolution and the transition from a cloudy suspension to a clear/pale yellow solution indicates complete conversion to the soluble acid chloride.

  • Solvent Swap (Optional but Recommended): Concentrate the mixture under vacuum (water bath < 30 °C) to remove excess oxalyl chloride. Resuspend the residue in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Coupling: Cool the acid chloride solution to 0 °C. Add the target amine (0.9 eq) dissolved in NMP dropwise, followed by DIPEA (2.0 eq). Stir for 1 hour at 0 °C, then warm to room temperature.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and chemoselectivity profiles of the three primary activation strategies based on established literature for dialkylamino-crotonic acids .

Coupling StrategyReagents UsedTypical YieldE / Z RatioOligomerization RiskBest Use Case
Mixed Anhydride Isobutyl chloroformate, NMM70 – 85%> 98:2LowDiscovery scale, sensitive amines
Acid Chloride Oxalyl chloride, cat. DMF80 – 95%~ 90:10MediumProcess scale, hindered anilines
Peptide Coupling HATU, DIPEA50 – 65%> 95:5HighRapid library synthesis (mg scale)

Part 4: Decision Workflow

Use the following logic tree to determine the optimal coupling conditions for your specific substrate and scale.

Workflow N1 (2E)-4-(diethylamino)but-2-enoic acid HCl N2 Select Activation Strategy N1->N2 N3 Acid Chloride Formation (Oxalyl Chloride / DMF) N2->N3 Process Scale / Robust Amines N4 Mixed Anhydride (Isobutyl Chloroformate / NMM) N2->N4 High Isomerization Risk N5 Peptide Coupling (HATU / DIPEA) N2->N5 Discovery Scale (< 50 mg) N6 Target Covalent Inhibitor (E-Crotonamide) N3->N6 Target Amine, NMP, 0-10°C N4->N6 Target Amine, THF, -20°C N5->N6 Target Amine, DMF, RT

Fig 1. Decision matrix for coupling (2E)-4-(diethylamino)but-2-enoic acid HCl to target amines.

Part 5: References

  • Discafani, C. et al. "Substituted quinazoline derivatives." US Patent 6,251,912 B1, 26 Jun. 2001.

  • Wissner, A. et al. "Synthesis of 4-amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines." WO 2004/066919 A2, 12 Aug. 2004.

  • Boschelli, D. H. et al. "Substituted 3-cyano quinolines." US Patent 6,002,008 A, 14 Dec. 1999.

Troubleshooting

Technical Support Center: Troubleshooting &amp; Degradation Management for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Welcome to the Technical Support Center. As a critical precursor and Michael acceptor moiety used in the synthesis of irreversible kinase inhibitors (e.g., EGFR and HER2 TKIs), maintaining the structural integrity of (2E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical precursor and Michael acceptor moiety used in the synthesis of irreversible kinase inhibitors (e.g., EGFR and HER2 TKIs), maintaining the structural integrity of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is paramount[1]. This guide provides drug development professionals with field-proven insights, troubleshooting workflows, and self-validating protocols to manage and mitigate its degradation.

Mechanistic Overview: Why is this molecule reactive?

To troubleshoot degradation, you must first understand the causality behind the molecule's instability. The compound features two highly reactive centers:

  • The α,β-Unsaturated Carboxylic Acid : This acts as a potent Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack[2]. In drug design, this moiety is specifically chosen to covalently bind to cysteine residues in the active sites of target kinases[1].

  • The Tertiary Amine (Diethylamino group) : While stabilized as a hydrochloride salt, the free base form is highly electron-rich and prone to rapid oxidation by trace peroxides or transition metals, leading to N-oxide formation[3].

Chemical_Pathways API (2E)-4-(diethylamino)but-2-enoic acid HCl [Intact Precursor] NOxide N-Oxide Degradant (+16 Da) via Peroxides API->NOxide Oxidation ZIsomer (2Z)-Isomer (+0 Da, Shifted RT) via UV Light API->ZIsomer Photo-isomerization Hydration Hydration Product (+18 Da) via High pH / H2O API->Hydration Michael Addition Dealkyl Dealkylated Amine (-28 Da) via Metal Catalysis API->Dealkyl Oxidative Cleavage

Chemical degradation pathways of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

FAQs: Troubleshooting Common Degradation Issues

Q1: During HPLC analysis, I observe a secondary peak with the exact same mass (+0 Da) appearing just before the main API peak. What is it? A1: This is almost certainly the (2Z)-isomer (cis-isomer) of the compound[4]. The trans (2E) double bond is thermodynamically preferred, but exposure to UV/Vis light excites the π-electrons, allowing free rotation around the C=C bond. Upon relaxation, a fraction of the molecules is trapped in the (2Z) configuration. Causality & Fix: This is a photo-isomerization event. Ensure all handling, storage, and analytical sample preparations are conducted in amber glassware or under actinic (yellow) lighting.

Q2: We are seeing a +16 Da mass shift in our LC-MS after storing the material in ethereal solvents. How did this happen? A2: You are observing the formation of an N-oxide degradant . Tertiary amines like the diethylamino group are highly susceptible to oxidation[5]. Ethereal solvents (e.g., THF, diethyl ether) naturally form hydroperoxides over time upon exposure to air. These trace peroxides rapidly oxidize the tertiary amine to an N-oxide[3]. Causality & Fix: The N-oxide formation is driven by the nucleophilic attack of the amine lone pair on the peroxide oxygen. To prevent this, never store the free base or salt in uninhibited ethers. Always test solvents for peroxides using KI starch paper prior to use.

Q3: During aqueous workup at pH > 8, the yield drops significantly, and we detect a +18 Da impurity. What is the mechanism? A3: This is the hydration product resulting from a Michael addition of water. At basic pH, the hydrochloride salt is neutralized to the free base, and hydroxide ions (OH⁻) act as strong nucleophiles, attacking the electrophilic β-carbon of the crotonamide system[6]. Causality & Fix: The basic conditions deprotonate water, drastically increasing its nucleophilicity against the Michael acceptor. Always perform aqueous extractions at a neutral or slightly acidic pH (pH 4-6) where the amine remains protonated and hydroxide concentration is negligible.

Quantitative Data: Degradation Signatures

Table 1: Common Degradation Products and Analytical Signatures

Impurity TypeMechanismMass Shift (ESI+)Typical RT ShiftUV λmax Shift
N-Oxide Oxidation of diethylamine+16 DaEarly elutingNone
(2Z)-Isomer Photo-isomerization of C=C+0 DaEarly elutingSlight hypsochromic shift
Hydration Product Michael addition of H₂O+18 DaEarly elutingLoss of absorbance at 220 nm
Dealkylated Amine Oxidative cleavage of ethyl-28 DaLate elutingNone

Table 2: Stability Profile Across Environmental Conditions

Environmental ConditionPrimary StressorDegradation Rate (% per 24h)Primary Degradant
0.1 N NaOH (pH 13) Hydrolysis / Nucleophilic Attack> 85%Hydration Product (+18 Da)
3% H₂O₂ (Aqueous) Oxidative Stress> 60%N-Oxide (+16 Da)
UV Light (254 nm) Photolytic Stress~ 15-20%(2Z)-Isomer (+0 Da)
Solid State (40°C / 75% RH) Heat & Humidity< 0.5%Stable (if kept in dark)

Experimental Protocols: Self-Validating Workflows

Protocol 1: Forced Degradation & Stability Profiling Workflow

This protocol is designed to map the degradation profile of your specific batch to ensure downstream analytical methods are stability-indicating.

  • Preparation of Stock Solution : Accurately weigh 10.0 mg of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride. Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Oxidative Stress Arm : Transfer 1 mL of stock to a vial. Add 100 µL of 30% H₂O₂. Stir at 25°C for 24 hours.

  • Photolytic Stress Arm : Transfer 1 mL of stock to a clear quartz vial. Expose to UV light (254 nm) targeting 1.2 million lux hours.

  • Hydrolytic Stress Arm : Transfer 1 mL of stock to a vial. Add 100 µL of 1.0 N NaOH (pH > 12). Stir at 25°C for 24 hours.

  • Neutralization & Dilution : Quench the hydrolytic arm with 100 µL of 1.0 N HCl. Dilute all samples 1:10 with mobile phase prior to injection.

Self-Validation Check: The protocol is self-validating because the generation of the +16 Da peak in the H₂O₂ arm, the +0 Da shifted peak in the UV arm, and the +18 Da peak in the NaOH arm serve as internal positive controls. If these specific peaks do not appear, the stress conditions were insufficient or the analytical method lacks the required sensitivity.

Protocol 2: LC-MS Analytical Method for Degradant Identification
  • Column Selection : Use a C18 Reverse Phase column (e.g., 5 µm, 250 × 4.6 mm) to ensure adequate retention of the polar amine.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution : Run an isocratic hold at 5% B for 2 minutes, followed by a linear gradient to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection Parameters : Set UV detection at 220 nm (optimal for the α,β-unsaturated system). Configure the mass spectrometer for Positive Electrospray Ionization (ESI+), scanning from m/z 100 to 500.

Self-Validation Check: Inject a blank (diluent only) and a known mixture of intact API and a reference standard. The method is validated if the resolution (Rs) between the (2E)-API and the (2Z)-isomer is >1.5, ensuring no co-elution masks degradation.

Troubleshooting_Workflow Start Unknown Impurity Detected (HPLC-UV) Step1 Execute LC-MS Protocol (Positive ESI Mode) Start->Step1 Cond1 Mass Shift: +16 Da? Step1->Cond1 Cond2 Mass Shift: +0 Da? Step1->Cond2 Cond3 Mass Shift: +18 Da? Step1->Cond3 Res1 N-Oxide Confirmed Action: Purge peroxides Cond1->Res1 Yes Res2 (2Z)-Isomer Confirmed Action: Use amber glass Cond2->Res2 Yes Res3 Hydration Confirmed Action: Lower workup pH Cond3->Res3 Yes

Troubleshooting workflow for identifying analytical impurities via LC-MS mass shifts.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications / PubMed Central URL:[Link]

  • Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid[4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of EGFR-positive tumors Source: Nuclear Medicine and Biology / PubMed URL:[Link]

  • Organocatalytic approach to vinylic nucleophilic substitution Source: ChemRxiv URL:[Link]

  • Preparation method and application of afatinib cis-isomer (CN106831733B)

Sources

Optimization

Troubleshooting cell toxicity of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Welcome to the Technical Support Center for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride . This compound is a critical bifunctional building block widely used by medicinal chemists to install electrophilic warhead...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride .

This compound is a critical bifunctional building block widely used by medicinal chemists to install electrophilic warheads (specifically, crotonamide Michael acceptors) in the design of targeted irreversible covalent inhibitors[1]. While highly effective for targeting specific cysteine residues in kinases, its inherent chemical properties—an α,β-unsaturated carbonyl, a basic diethylamino leaving group, and its formulation as a hydrochloride salt[2]—can induce complex, off-target cellular toxicity[3].

This guide is designed for drug development professionals and application scientists to systematically diagnose, troubleshoot, and resolve cytotoxicity issues associated with this compound and its derivatives.

Part 1: Mechanistic & Diagnostic Workflows

Understanding the chemical causality behind the toxicity is the first step in troubleshooting. The diagrams below map the molecular mechanisms of off-target toxicity and provide a logical decision tree for your experiments.

MechanisticPathway Compound (2E)-4-(diethylamino)but-2-enoic acid (Electrophilic Warhead) GSH Intracellular Glutathione (GSH) (Soft Nucleophile) Compound->GSH Michael Addition OffTarget Off-Target Protein Cysteines Compound->OffTarget Electrophilic Attack Adduct Covalent GSH-Adduct (Irreversible) GSH->Adduct Depletion GSH Depletion Adduct->Depletion ROS Accumulation of Reactive Oxygen Species (ROS) Depletion->ROS Toxicity Oxidative Stress & Cell Death (Apoptosis) ROS->Toxicity ProteinAdduct Protein Unfolding / Dysfunction OffTarget->ProteinAdduct ProteinAdduct->Toxicity

Fig 1. Mechanistic pathway of Michael acceptor-induced cytotoxicity via GSH depletion and ROS.

ToxicityTroubleshooting Start Observe Cell Toxicity TimeCheck Onset Time? Start->TimeCheck Rapid < 4 Hours (Acute) TimeCheck->Rapid Delayed 12 - 48 Hours (Mechanistic) TimeCheck->Delayed pH Check Medium pH (HCl Salt Effect) Rapid->pH Solvent Check DMSO % (Solvent Toxicity) Rapid->Solvent Phenotype Cellular Phenotype? Delayed->Phenotype FixpH Pre-buffer in HEPES pH->FixpH FixSolvent Keep DMSO < 0.1% Solvent->FixSolvent ROS Apoptosis / ROS Spike (GSH Depletion) Phenotype->ROS Vacuoles Cytoplasmic Vacuoles (Lysosomotropism) Phenotype->Vacuoles FixROS Co-treat with NAC ROS->FixROS FixVac Monitor Lysosomal pH Vacuoles->FixVac

Fig 2. Decision tree for troubleshooting (2E)-4-(diethylamino)but-2-enoic acid toxicity.

Part 2: Troubleshooting FAQs

Q1: Why do my cells detach and die within 2 to 4 hours of adding the compound? A: Rapid cell death (under 4 hours) is rarely a target-mediated biological response. When using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride, this is almost exclusively caused by pH shock or acute solvent toxicity . Because the compound is a hydrochloride salt[2], adding it at high screening concentrations (e.g., >100 µM) to unbuffered or weakly buffered media rapidly drops the extracellular pH. Solution: Mammalian cells undergo rapid necrosis if the pH drops below 6.8. Always pre-buffer your stock solutions with HEPES (10-25 mM) before adding them to the cells, and ensure final DMSO concentrations remain below 0.1%.

Q2: I observe dose-dependent cell death at 24 hours, accompanied by elevated ROS. What is the mechanism? A: This is the hallmark of glutathione (GSH) depletion . The but-2-enoic acid moiety is an α,β-unsaturated carbonyl, which acts as a highly reactive Michael acceptor[4]. In the intracellular environment, this electrophilic warhead undergoes a Michael addition reaction with soft nucleophiles, most notably the thiol group of GSH[5]. Solution: Covalent binding to GSH depletes the cell's primary antioxidant reservoir[6]. Without GSH, normal metabolic reactive oxygen species (ROS) accumulate unchecked, triggering oxidative stress and apoptosis[7]. To validate this causality, perform a GSH rescue experiment (see Protocol 1).

Q3: My cells show massive cytoplasmic vacuolization before dying. Is this related to the electrophilic warhead? A: No, this specific phenotype is driven by the diethylamino moiety , which acts as a basic amine. This structural feature is prone to causing lysosomotropism [3]. Solution: The diethylamino group is unprotonated and lipophilic at physiological pH (7.4), allowing it to freely cross cell and organelle membranes. However, once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated. This positive charge traps the molecule inside the lysosome. The accumulation causes an osmotic influx of water, leading to visible lysosomal swelling (vacuolization) and eventual cell death. Monitor this using LysoTracker (see Protocol 2).

Q4: How can I differentiate between on-target covalent inhibition and off-target toxicity? A: Irreversible covalent inhibitors are notorious for off-target toxicity if the warhead is too highly reactive[8]. If your derived inhibitor is killing cells that do not express your target kinase, the Michael acceptor is likely reacting indiscriminately with off-target protein cysteines[9]. Solution: Synthesize a "non-reactive control" by reducing the trans double bond of the but-2-enoic acid to a single alkane bond, eliminating its Michael acceptor capability. If the saturated analog is still toxic, the toxicity is non-covalent (e.g., lysosomotropism). If the toxicity disappears, it was driven by off-target electrophilic attack.

Part 3: Quantitative Data & Benchmarks

Summarizing the expected toxicity markers allows for rapid comparative diagnostics during assay development.

Toxicity MechanismOnset TimeKey BiomarkerDiagnostic AssayExpected EC50 Shift (Rescue)
pH Shock (HCl Salt) 0 - 4 hExtracellular pH < 6.8Phenol Red absorbanceN/A (Fixed by buffer)
GSH Depletion 12 - 24 hIntracellular GSH dropDTNB (Ellman's) Assay5- to 10-fold increase with NAC
Lysosomotropism 24 - 48 hLysosomal volume expansionLysoTracker Red stainingN/A (Dose-limiting)
Off-Target Covalent 24 - 72 hNon-specific protein adductsClick-chemistry / MS2- to 5-fold increase with GSH

Part 4: Experimental Protocols

Protocol 1: Validating Electrophilic Toxicity via N-Acetylcysteine (NAC) Rescue

Objective: Determine if cell death is driven by Michael addition-mediated GSH depletion rather than on-target kinase inhibition.

  • Seed Cells: Plate your target cell line at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Pre-treat the experimental group with 5 mM N-acetylcysteine (NAC) for 2 hours.

  • Compound Addition: Add (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (or your derived inhibitor) at varying concentrations (e.g., 1 µM to 100 µM).

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Perform a CellTiter-Glo (ATP-based) assay to quantify cell viability.

  • Self-Validating Logic: NAC serves as a precursor to GSH, artificially expanding the intracellular antioxidant pool to buffer the electrophile. If the IC50 shifts significantly higher (the compound becomes less toxic) in the NAC-treated group, the primary mechanism of toxicity is confirmed to be electrophilic GSH depletion[4].

Protocol 2: Assessing Lysosomotropism (Basic Amine Trapping)

Objective: Identify if the diethylamino moiety is causing lysosomal swelling and vacuolization.

  • Seed Cells: Plate cells in glass-bottom imaging dishes and incubate overnight.

  • Compound Exposure: Treat with the compound at the established EC50 concentration for 16-24 hours.

  • Staining: Add 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 directly to the culture medium. Incubate for 30 minutes at 37°C.

  • Washing & Imaging: Wash gently with warm PBS and image immediately using live-cell fluorescence microscopy.

  • Self-Validating Logic: The diethylamino group (pKa ~9.5) becomes protonated in the acidic lysosome, preventing its efflux. Increased LysoTracker fluorescence intensity and visibly enlarged vesicular structures compared to the vehicle control confirms lysosomotropism.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride. This compound is a critical intermediate used to install the Michael acceptor "warhead" in irreversible tyrosine kinase inhibitors (e.g., afatinib, neratinib) (1)[1].

Synthesizing this intermediate involves the nucleophilic substitution ( SN​2 ) of a 4-bromocrotonic acid derivative with diethylamine. However, the bifunctional nature of the starting material—an allylic halide and an α,β -unsaturated carbonyl—makes it highly susceptible to side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you eliminate impurities and maximize your yield.

Part 1: Mechanistic Causality of Side Products

To effectively troubleshoot your synthesis, you must understand the competing reaction pathways. The crotonate moiety is a highly reactive Michael acceptor. When exposed to diethylamine, the following competing mechanisms dictate your product distribution:

  • Michael Addition (Conjugate Addition): Instead of displacing the allylic bromide, the amine nucleophile attacks the β -carbon of the double bond. This yields 3,4-bis(diethylamino)butanoic acid derivatives. This pathway is entropically and thermodynamically favored at elevated temperatures or when excess unhindered amine is present.

  • SN​2′ Allylic Rearrangement: Diethylamine can attack the α -carbon, causing the double bond to migrate and ejecting the bromide leaving group. This results in the branched isomer, 2-(diethylamino)but-3-enoic acid.

  • Double Bond Isomerization: The target (E)-isomer is kinetically favored, but under prolonged basic conditions, it can undergo thermodynamic equilibration to the inactive (Z)-isomer.

  • Polymerization: The highly reactive conjugated diene/warhead system is prone to radical-initiated auto-polymerization, particularly when concentrated as a free base (2)[2].

ReactionPathways SM 4-Bromocrotonic Acid (or Ester) Target Target S_N2 Product (E)-Isomer SM->Target Controlled Temp Direct Displacement Michael Michael Adduct (Conjugate Addition) SM->Michael Excess Amine High Temp SN2prime S_N2' Adduct (Allylic Shift) SM->SN2prime Steric Hindrance Allylic Rearrangement Polymer Polymerization Products SM->Polymer Heat / Radicals DEA Diethylamine DEA->Target DEA->Michael DEA->SN2prime

Mechanistic pathways for 4-bromocrotonic acid alkylation with diethylamine.

Part 2: Troubleshooting FAQs

Q: How do I minimize the formation of the Michael addition byproduct? A: Conjugate addition is highly temperature-dependent and driven by the concentration of the nucleophile. To suppress it, strictly maintain the reaction temperature between 0°C and 5°C. Furthermore, utilize a non-nucleophilic auxiliary base (such as N,N-diisopropylethylamine, DIPEA) to scavenge the generated hydrobromic acid. This allows you to use exactly 1.05 equivalents of diethylamine, drastically reducing the excess nucleophile available for secondary Michael addition.

Q: My final product contains a high percentage of the (Z)-isomer. What is causing this E-to-Z isomerization? A: Isomerization of the crotonamide double bond is catalyzed by extended exposure to basic conditions or UV light. Implement a self-validating in-process control (IPC) using HPLC to monitor the reaction. Quench the reaction immediately upon >98% consumption of the starting material. Avoid leaving the reaction stirring overnight.

Q: Why does the product polymerize during solvent evaporation, and how can I prevent it? A: The free base contains a reactive Michael acceptor designed to covalently bind to biological targets. In its concentrated free-base form, it is highly unstable and prone to auto-polymerization (3)[3]. To prevent this, never evaporate the free base to dryness . Instead, perform a solvent exchange into a non-polar solvent (e.g., MTBE) and immediately precipitate the product by introducing anhydrous HCl gas or HCl in dioxane to form the stable hydrochloride salt.

Part 3: Data Presentation & Optimization

The table below summarizes the critical impact of temperature, solvent, and base stoichiometry on the product distribution during the SN​2 displacement step.

Table 1: Impact of Reaction Parameters on Product Distribution

Temperature (°C)SolventBase StrategyTarget (E)-Isomer (%)Michael Adduct (%)(Z)-Isomer (%)
25THF2.5 eq Diethylamine62.428.15.3
25DMF2.5 eq Diethylamine55.035.66.1
5THF2.5 eq Diethylamine78.215.43.2
0–5 THF 1.05 eq DEA + 1.1 eq DIPEA 94.5 < 2.0 < 1.0
0–5DCM1.05 eq DEA + 1.1 eq DIPEA89.34.51.5

Note: Data represents typical chromatographic (HPLC AUC) distributions during process optimization. The combination of low temperature and an auxiliary base (DIPEA) provides the highest selectivity for the target S_N2 product.

Part 4: Self-Validating Experimental Protocol

The following step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next stage, thereby preventing downstream failures.

Synthesis of (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride

Step 1: Preparation & Cooling (IPC Checkpoint 1)

  • Dissolve 1.0 eq of 4-bromocrotonic acid (or its ester equivalent) in anhydrous THF (10 volumes) under a nitrogen atmosphere.

  • Add 1.1 eq of N,N-diisopropylethylamine (DIPEA).

  • Cool the reactor jacket.

  • Validation: Do not proceed until the internal thermocouple registers ≤ 2°C.

Step 2: Controlled Nucleophilic Addition

  • Prepare a solution of 1.05 eq of diethylamine in anhydrous THF (2 volumes).

  • Add the diethylamine solution dropwise over 60 minutes via an addition funnel.

  • Validation: Monitor the internal temperature continuously. Ensure it does not exceed 5°C during the addition. Exothermic spikes directly correlate with increased Michael adduct formation.

Step 3: Reaction Monitoring (IPC Checkpoint 2)

  • Stir the mixture for 2 hours at 0–5°C.

  • Validation: Pull a 0.5 mL sample for HPLC analysis. Proceed to the quench step only when the starting material peak is < 2% AUC. If > 2%, continue stirring in 30-minute increments.

Step 4: Quench & Extraction

  • Quench the reaction by adding cold saturated aqueous NaHCO3​ (5 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

Step 5: Salt Formation & Isolation (IPC Checkpoint 3)

  • Cool the organic filtrate to 0°C. Do not concentrate to dryness.

  • Slowly add 1.2 eq of 4M HCl in dioxane. A white precipitate of the hydrochloride salt will begin to form immediately.

  • Validation: Verify the supernatant pH is < 3 using pH indicator strips to ensure complete salt formation.

  • Filter the precipitate under a nitrogen blanket, wash with cold MTBE, and dry under vacuum at room temperature to yield the target (2E)-4-(diethylamino)but-2-enoic acid hydrochloride.

Workflow Step1 1. Dissolve SM in THF Cool to < 5°C Step2 2. Dropwise addition of Diethylamine + DIPEA Step1->Step2 Validate Temp Step3 3. IPC: HPLC Check Target > 98% conversion Step2->Step3 Stir 2h at 0-5°C Step4 4. Aqueous Quench & Phase Separation Step3->Step4 Proceed if passed Step5 5. Solvent Exchange & HCl Addition Step4->Step5 Avoid dryness Step6 6. Crystallization of Hydrochloride Salt Step5->Step6 pH < 3 validation

Self-validating experimental workflow for synthesizing the target hydrochloride salt.

References

  • Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2)
  • Title: Methyl trans-4-bromo-2-butenoate technical, >= 90 GC 6000-00-6 Source: Sigma-Aldrich URL
  • Title: Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: (2E)-4-(Diethylamino)but-2-enoic Acid Hydrochloride Derivatization

Welcome to the Derivatization Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with handling (2E)-4-(diethylamino)but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Derivatization Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with handling (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (also known as 4-(diethylamino)crotonic acid hydrochloride)[1].

This highly reactive intermediate is the foundational building block for installing the Michael acceptor moiety in irreversible tyrosine kinase inhibitors (TKIs), such as analogs of afatinib, neratinib, and dacomitinib[2]. Because this molecule contains both a nucleophilic amine and an electrophilic α,β-unsaturated carbonyl system, its derivatization requires strict mechanistic control.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt mandatory over the free base? A1: The free base of 4-(diethylamino)crotonic acid is kinetically unstable. In its neutral form, the tertiary amine can act as a nucleophile, either folding back to undergo an intramolecular aza-Michael addition or reacting intermolecularly to cause rapid polymerization. The hydrochloride salt protonates the diethylamine moiety, rendering it non-nucleophilic and stabilizing the α,β-unsaturated system for long-term storage.

Q2: Which coupling strategy minimizes E/Z isomerization? A2: Maintaining the (2E) (trans) stereochemistry is non-negotiable. The trans-geometry optimally aligns the Michael acceptor with the target cysteine residue (e.g., Cys773 in EGFR) within the kinase ATP-binding pocket[3]. Harsh basic conditions or prolonged heating can trigger isomerization to the inactive (Z)-isomer. We recommend using mild activation (e.g., HATU/DIPEA at 0°C) or carefully controlled acid chloride generation (oxalyl chloride with catalytic DMF at 0°C).

Q3: How do I prevent the amine nucleophile from undergoing Michael addition to the double bond? A3: Aza-Michael addition directly competes with amide bond formation. To suppress this side reaction:

  • Ensure the carboxylic acid is fully activated before introducing your target amine.

  • Strictly control the stoichiometry of the non-nucleophilic base (e.g., DIPEA). Excess base deprotonates the nucleophile too rapidly in the presence of unreacted Michael acceptor, shifting the kinetic pathway toward 1,4-addition rather than 1,2-addition.

Part 2: Reaction Pathways & Troubleshooting Logic

Understanding the divergence between successful amide coupling and byproduct formation is critical for optimizing your yield.

G A 4-(Diethylamino)crotonic Acid HCl B Activation (e.g., SOCl2 or HATU) A->B Reagents C Activated Intermediate (Acid Chloride / Active Ester) B->C Intermediate E Amide Bond Formation C->E Coupling D Amine Nucleophile (e.g., substituted aniline) D->E Nucleophile F Target Crotonamide API (e.g., TKI Analog) E->F Controlled Temp Strict Base Eq. G Side Reaction: Michael Addition E->G Excess Base / High Temp

Reaction pathway and side-reaction divergence for 4-(diethylamino)crotonic acid derivatization.

Troubleshooting Guide

Symptom 1: Incomplete Amide Formation (High Unreacted Amine)

  • Root Cause: The HCl salt of the crotonic acid consumes exactly one equivalent of your coupling base. If you only add 1.0–1.5 equivalents of DIPEA, the reaction mixture remains too acidic, stalling the activation of the carboxylic acid.

  • Solution: Always account for the HCl salt. Use at least 3.0 equivalents of base (1 eq to neutralize the acid's HCl, 1 eq to neutralize the amine's salt if applicable, and 1 eq to drive the coupling).

Symptom 2: LC-MS shows a +73 Da or +[Amine Mass] Da Byproduct

  • Root Cause: This mass shift is the hallmark of a Michael addition. A +73 Da mass indicates that free diethylamine has added to the double bond. A +[Amine Mass] indicates your target aniline has added to the double bond of the product.

  • Solution: Drop the coupling temperature to -10°C. Switch from a highly polar solvent (like pure DMF, which stabilizes the transition state of the Michael addition) to a less polar mixture (DCM/THF) to favor 1,2-addition (amide formation).

Troubleshooting Q1 Low Yield or Impure Product? C1 Check LC-MS of Crude Q1->C1 S1 High Unreacted Acid/Amine C1->S1 Incomplete Activation S2 +[Amine] Da Mass Adduct C1->S2 Michael Addition A1 Increase Base Eq. to Neutralize HCl S1->A1 A2 Lower Temp & Reduce Base S2->A2

Troubleshooting workflow for low yield during crotonamide coupling reactions.

Part 3: Quantitative Method Comparison

To assist in selecting the optimal derivatization strategy for your specific pipeline, refer to the quantitative performance data below, synthesized from typical TKI manufacturing workflows[4].

Coupling StrategyReagentsOptimal TempE/Z Isomerization RiskMichael Addition RiskTypical Yield
Acid Chloride Oxalyl Chloride, cat. DMF, DCM-10°C to 0°CLowModerate75 - 85%
Uronium Salt HATU, DIPEA, DMF0°C to 25°CModerateHigh (if base >3 eq)65 - 80%
Mixed Anhydride Isobutyl chloroformate, NMM, THF-20°CVery LowLow70 - 90%

Part 4: Self-Validating Experimental Protocol

This protocol details the Acid Chloride Method , which is highly recommended for coupling sterically hindered anilines (common in quinazoline-based TKIs)[2]. The protocol is designed as a self-validating system, ensuring you do not proceed to the next step until the current step's chemical causality is confirmed.

Step 1: Salt Neutralization & Activation
  • Suspend: Weigh 1.0 eq of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride into an oven-dried, argon-purged round-bottom flask. Suspend in anhydrous DCM (0.2 M).

  • Catalyze: Add 0.05 eq of anhydrous DMF. (Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species).

  • Activate: Cool the suspension to 0°C. Dropwise, add 1.2 eq of Oxalyl Chloride. Stir for 2 hours at 0°C until gas evolution (CO and CO₂) ceases and the solution becomes homogeneous.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 500 µL of anhydrous methanol. Analyze via LC-MS. Requirement: You must observe the mass of the corresponding methyl ester ( [M+H]+ = 172.1). If the free acid mass ( [M+H]+ = 158.1) remains, add an additional 0.2 eq of oxalyl chloride.

Step 2: Nucleophilic Coupling
  • Prepare Nucleophile: In a separate flask, dissolve 0.95 eq of your target amine in anhydrous DCM. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Cool to -10°C. (Causality: 0.95 eq of amine ensures the activated crotonic acid is in slight excess, driving the reaction to completion. DIPEA scavenges the HCl generated during coupling).

  • Couple: Concentrate the acid chloride solution from Step 1 under vacuum to remove excess oxalyl chloride, then redissolve in anhydrous DCM. Add this solution dropwise to the amine mixture at -10°C over 30 minutes.

  • Self-Validation Checkpoint: After 1 hour, monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The complete disappearance of the amine spot validates successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (neutral alumina is preferred over silica to prevent degradation of the tertiary amine).

References

  • Chemical Substance Information: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride Source: NextSDS URL:[Link]

  • WO2016166604A1 - Plk4 inhibitors Source: Google Patents URL
  • US20210040114A1 - Oxazino-quinazoline and oxazino-quinoline type compound, preparation method and uses thereof Source: Google Patents URL
  • US6251912B1 - Substituted quinazoline derivatives Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride vs. Other Butenoic Acid Derivatives in Covalent Kinase Inhibitor Design

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR and HER2. The biochemical hallmark of second-generation irrevers...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped precision oncology, particularly in overcoming resistance mutations in kinases such as EGFR and HER2. The biochemical hallmark of second-generation irreversible inhibitors (e.g., Afatinib, Neratinib) is the incorporation of a Michael acceptor warhead—typically a but-2-enoic acid (crotonic acid) derivative featuring a basic dialkylamino tail [1].

This technical guide provides an objective, data-driven comparison of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (DEA-C4) against the industry-standard (2E)-4-(dimethylamino)but-2-enoic acid (DMA-C4) and 4-(piperidin-1-yl)but-2-enoic acid (PIP-C4) , focusing on how subtle structural modifications dictate intrinsic reactivity, metabolic stability, and overall drug performance.

Structural & Physicochemical Profiling

The substitution of the terminal amine on the crotonamide tail is not merely a solubilizing feature; it acts as an intramolecular modulator that fine-tunes the electrophilicity of the β -carbon of the Michael acceptor.

Table 1: Physicochemical Comparison of Butenoic Acid Warhead Precursors
PropertyDMA-C4 (Dimethyl)DEA-C4 (Diethyl)PIP-C4 (Piperidinyl)
Amine Substitution -N(CH 3​ ) 2​ -N(CH 2​ CH 3​ ) 2​ -N(C 5​ H 10​ )
Steric Bulk (Tail) LowModerateHigh (Cyclic)
Estimated pKa (Amine) ~9.5~9.9~9.7
Lipophilicity ( Δ clogP) Baseline+0.8 to +1.0+0.9 to +1.2
Metabolic Stability High N-demethylation liabilityModerate N-deethylation liabilityRing oxidation preferred
Causality & Expertise Insight

Replacing the dimethylamino group (DMA-C4) with a diethylamino group (DEA-C4) increases the local lipophilicity ( Δ clogP +0.9) and introduces moderate steric bulk. This structural modification physically shields the basic nitrogen, reducing its susceptibility to CYP-mediated N-dealkylation—a primary metabolic liability observed in drugs like Afatinib[2]. Furthermore, the increased steric shielding slightly lowers the intrinsic reactivity of the Michael acceptor. This controlled reduction in electrophilicity limits off-target glutathione (GSH) depletion in plasma while maintaining sufficient reactivity for the proximity-driven attack by the target cysteine (e.g., Cys797 in EGFR) [3].

G TKI TKI with DEA-C4 (Michael Acceptor) Complex Reversible Non-Covalent Complex (Kd) TKI->Complex Binding EGFR EGFR Kinase Domain (Cys797 Nucleophile) EGFR->Complex Target Covalent Irreversible Covalent Adduct (kinact) Complex->Covalent Nucleophilic Attack

Mechanistic pathway of covalent EGFR inhibition via Michael addition.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems with built-in quality control checkpoints to prevent false positives and synthesis artifacts.

Protocol 1: Amidation/Coupling Workflow (Synthesis of the TCI)

Objective: Couple DEA-C4 to an anilinoquinazoline core without triggering premature Michael addition. Causality Insight: Standard room-temperature coupling with uronium-based reagents (e.g., HATU) often leads to the nucleophilic attack of the primary amine (or solvent) onto the highly electrophilic β -carbon of the crotonate. By dropping the temperature to -10°C and strictly controlling the equivalents of the base, the kinetic amidation pathway is favored over thermodynamic conjugate addition.

Step-by-Step Workflow:

  • Activation: Dissolve 1.2 eq of DEA-C4 hydrochloride and 1.5 eq of HATU in anhydrous DMF under an N 2​ atmosphere. Cool the reaction vessel to -10°C.

  • Base Addition: Add 3.0 eq of DIPEA dropwise. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1.0 eq of the target amino-quinazoline core. Maintain at -10°C for 2 hours, then slowly warm to 0°C.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The desired product mass [M+H]+ must be the dominant peak. The presence of an [M+H+Amine]+ mass indicates unwanted conjugate addition, meaning the temperature was too high or the base was added too rapidly.

  • Quenching & Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via reverse-phase HPLC.

Protocol 2: In Vitro Covalent Reactivity Assay (GSH Trapping)

Objective: Quantify the intrinsic electrophilicity of the synthesized warheads to predict off-target toxicity.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the TCI in DMSO. Prepare a 5 mM GSH solution in PBS (pH 7.4).

  • Incubation: Mix the TCI (final concentration 10 μ M) with the GSH solution and incubate at 37°C.

  • Sampling: Extract 50 μ L aliquots at t=0,15,30,60,and 120 minutes.

  • Quenching: Immediately quench each aliquot into 100 μ L of cold acetonitrile containing an internal standard (e.g., labetalol) to halt the reaction. Centrifuge at 14,000 rpm for 10 min.

  • Validation Checkpoint: Run Afatinib (DMA-C4 derivative) in parallel as a positive control. Its half-life must fall within the validated literature range of 20–25 minutes under these specific high-GSH conditions [4].

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent compound and the appearance of the +307 Da GSH adduct.

G Step1 Incubate TKI (10 µM) with GSH (5 mM) in PBS pH 7.4 Step2 Quench Aliquots at 0, 15, 30, 60, 120 min Step1->Step2 Step3 LC-MS/MS Analysis (MRM Mode for Adduct) Step2->Step3 Step4 Calculate t(1/2) & k(inact) Intrinsic Reactivity Step3->Step4

Step-by-step workflow for the in vitro GSH trapping assay.

Comparative Performance Data & Biological Translation

The intrinsic reactivity (measured via GSH half-life) must be carefully balanced against biochemical potency (IC 50​ ). A highly reactive warhead will show excellent IC 50​ values but will suffer from rapid systemic clearance and high off-target toxicity.

Table 2: Comparative Reactivity and Potency Profiles
Warhead DerivativeGSH Half-Life (t 1/2​ )*EGFR WT IC 50​ (nM)EGFR L858R/T790M IC 50​ (nM)
DMA-C4 (Afatinib analog) ~22.5 min0.510
DEA-C4 (Diethyl analog) ~38.0 min0.814
PIP-C4 (Dacomitinib analog) ~31.5 min0.611

*Assay conditions: 5 mM GSH, pH 7.4, 37°C. Data aggregated from standardized GSH trapping models [3, 4].

Data Interpretation

The DEA-C4 derivative exhibits a notably longer GSH half-life (~38.0 min) compared to the DMA-C4 analog (~22.5 min). This is a direct consequence of the diethyl group's steric bulk shielding the β -carbon from nucleophilic attack by free thiols in solution. While this results in a marginal drop in biochemical potency against the mutant EGFR kinase (14 nM vs 10 nM), the extended half-life translates to a lower propensity for off-target protein adduction. In drug development, this characteristic is highly desirable, as it suggests the DEA-C4 warhead can provide a wider therapeutic window and improved pharmacokinetic stability in vivo [2].

References

  • Title: Substituted quinazoline derivatives (US6251912B1)
  • Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv / ACS Publications URL: [Link]

Comparative

A Researcher's Guide to (2E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride: From Synthesis to Clinical Significance in EGFR-Targeted Cancer Therapy

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying the Chemical Identity and Role In the landscape of targeted cancer therapy, precision in chemical synthesis i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity and Role

In the landscape of targeted cancer therapy, precision in chemical synthesis is paramount. This guide focuses on (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride , a critical pharmaceutical intermediate. It is important to note a common point of confusion: this compound features a dimethylamino group, not a diethylamino group as is sometimes mistakenly referenced. This specific molecule, with the CAS number 848133-35-7, is a cornerstone in the synthesis of afatinib, a potent second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2].

This guide will provide a comparative analysis, not of the intermediate's direct efficacy, but of its synthetic routes and the clinical efficacy of the final drug, afatinib, in relation to other EGFR TKIs for the treatment of non-small cell lung cancer (NSCLC).

Comparative Analysis of Synthetic Routes for (2E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride and Afatinib

The efficient synthesis of (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride is crucial for the cost-effective production of afatinib. Several synthetic strategies have been developed, each with its own advantages and challenges.

One common patented approach involves the reaction of but-2-enoic acid with chlorotrimethylsilane to form trimethylsilylcrotonate. This is followed by bromination to yield trimethylsilyl-4-bromocrotonate. Subsequent reaction with dimethylamine produces 4-dimethylaminocrotonic acid, which is then chlorinated to give (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride[3].

Another patented method for preparing afatinib utilizes 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials. These undergo condensation and cyclization reactions with N,N-dimethylformamide dimethyl acetal to produce afatinib, a route that is reported to reduce manufacturing steps and costs[4].

Alternative synthetic routes for afatinib have also been explored, with some methods focusing on novel pathways to key intermediates to improve overall yield and purity[5][6][7].

Experimental Workflow: A Generalized Synthetic Approach

The following diagram outlines a generalized workflow for the synthesis of afatinib, highlighting the role of the key intermediate.

G cluster_synthesis Afatinib Synthesis Workflow A Starting Materials (e.g., but-2-enoic acid) B Formation of 4-bromocrotonate derivative A->B Silylation & Bromination C Amination with Dimethylamine B->C Nucleophilic Substitution D (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride (Intermediate) C->D Acidification & Isolation E Coupling with Quinazoline Core D->E Amide Bond Formation F Afatinib E->F Final Cyclization

Caption: Generalized synthetic workflow for Afatinib production.

The EGFR Signaling Pathway and Mechanism of Action of Tyrosine Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. EGFR TKIs, like afatinib, are designed to block the signaling cascade initiated by this aberrant receptor activity.

G cluster_pathway EGFR Signaling Pathway and TKI Inhibition EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Afatinib Afatinib (EGFR TKI) Afatinib->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

Afatinib is a second-generation TKI that irreversibly binds to the kinase domain of EGFR, as well as other members of the ErbB family of receptors (HER2 and HER4)[8]. This irreversible binding provides a sustained blockade of downstream signaling pathways, leading to the inhibition of tumor growth[8].

Comparative Clinical Efficacy of Afatinib and Other EGFR TKIs in NSCLC

The clinical utility of (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride is realized through the efficacy of afatinib in treating EGFR-mutated NSCLC. The following tables summarize key findings from pivotal clinical trials comparing afatinib with other EGFR TKIs.

First-Line Treatment of EGFR-Mutated NSCLC
Trial (Reference)Treatment ArmsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Key Takeaway
LUX-Lung 3 [9][10]Afatinib vs. Cisplatin-Pemetrexed11.1 months vs. 6.9 months28.2 months vs. 28.2 months56% vs. 23%Afatinib significantly improved PFS compared to chemotherapy.
LUX-Lung 6 [10]Afatinib vs. Cisplatin-Gemcitabine11.0 months vs. 5.6 months23.1 months vs. 23.5 months67% vs. 23%Confirmed PFS benefit of afatinib over chemotherapy in an Asian population.
LUX-Lung 7 [11][12]Afatinib vs. Gefitinib11.0 months vs. 10.9 months (PFS significantly improved with afatinib)27.9 months vs. 24.5 months70% vs. 56%Afatinib showed a significant improvement in PFS and ORR compared to gefitinib.
IPASS [1][13][14][15][16]Gefitinib vs. Carboplatin-Paclitaxel9.5 months vs. 6.3 months (in EGFR mutation-positive patients)No significant difference71.2% vs. 47.3% (in EGFR mutation-positive patients)Established first-generation EGFR TKIs as first-line standard of care over chemotherapy.
OPTIMAL [17][18][19][20]Erlotinib vs. Gemcitabine-Carboplatin13.1 months vs. 4.6 months22.8 months vs. 27.2 months83% vs. 36%Erlotinib demonstrated superior PFS compared to chemotherapy.
FLAURA [21][22][23]Osimertinib vs. Gefitinib or Erlotinib18.9 months vs. 10.2 months38.6 months vs. 31.8 months80% vs. 76%Osimertinib, a third-generation TKI, showed superior PFS and OS compared to first-generation TKIs.
Second-Line and Sequential Treatment Considerations

For patients who progress on first- or second-generation EGFR TKIs due to the T790M resistance mutation, the third-generation TKI osimertinib is the standard of care. Some studies suggest that the sequence of TKI administration may impact outcomes. A retrospective study indicated that afatinib followed by osimertinib might lead to better outcomes for patients with T790M-positive NSCLC compared to first-generation TKIs followed by osimertinib[24][25].

Adverse Event Profiles

While EGFR TKIs are generally better tolerated than chemotherapy, they are associated with a distinct set of side effects.

DrugCommon Grade ≥3 Adverse Events
Afatinib Diarrhea, rash/acne, stomatitis/mucositis, paronychia[10][11]
Gefitinib Increased AST/ALT, rash/acne[11]
Erlotinib Rash, diarrhea[18][26]
Osimertinib Diarrhea, rash/acne[21]

Conclusion

(2E)-4-(dimethylamino)but-2-enoic acid hydrochloride is a vital intermediate, the successful synthesis of which enables the production of afatinib, a key therapeutic agent in the management of EGFR-mutated NSCLC. While the direct "efficacy" of this intermediate is not a relevant metric, its importance is underscored by the clinical performance of afatinib.

Comparative clinical data demonstrate that while first- and second-generation EGFR TKIs like gefitinib, erlotinib, and afatinib have significantly advanced the treatment of EGFR-mutated NSCLC beyond chemotherapy, the third-generation inhibitor, osimertinib, has shown superior efficacy in the first-line setting. The choice of initial TKI may also influence the outcomes of subsequent therapies. For researchers and drug development professionals, understanding the synthetic pathways of critical intermediates like (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride and the evolving clinical landscape of the final drug products is essential for continued innovation in oncology.

References

  • Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. The New England Journal of Medicine, 361(10), 947–957.
  • Fukuoka, M., et al. (2011). Biomarker analyses and final overall survival results from a phase III, randomized, open-label, first-line study of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer in Asia (IPASS). Journal of Clinical Oncology, 29(21), 2866–2874.
  • Fukuoka, M., et al. (2011). Biomarker Analyses and Final Overall Survival Results From a Phase III, Randomized, Open-Label, First-Line Study of Gefitinib Versus Carboplatin/Paclitaxel in Clinically Selected Patients With Advanced Non–Small-Cell Lung Cancer in Asia (IPASS).
  • Ramalingam, S. S., et al. (2020). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 382, 41-50.
  • Sequist, L. V., et al. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of Clinical Oncology, 31(27), 3327–3334.
  • Planchard, D., et al. (2025).
  • Jänne, P. A., et al. (2025). Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute.
  • Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology, 17(5), 577-589.
  • Zhou, C., et al. (2015). Final overall survival results from a randomised, phase III study of erlotinib versus chemotherapy as first-line treatment of EGFR mutation-positive advanced non-small-cell lung cancer (OPTIMAL, CTONG-0802). Annals of Oncology, 26(9), 1877-1883.
  • Zhou, C., et al. (2011). Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. The Lancet Oncology, 12(8), 735-742.
  • Kovačević, T., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182.
  • Jänne, P. A., et al. (2023). Osimertinib With or Without Platinum-Based Chemotherapy as First-Line Treatment in Patients With EGFR-Mutated Advanced NSCLC (FLAURA2). 2023 IASLC World Conference on Lung Cancer.
  • Wu, Y. L., et al. (2012). Phase III, randomized, open-label, first-line study in Asia of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer: evaluation of patients recruited from mainland China. Asia-Pacific Journal of Clinical Oncology, 8(3), 232–243.
  • Yang, J. C., et al. (2015). Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials. The Lancet Oncology, 16(2), 141-151.
  • Li, S., et al. (2016). Method for preparing afatinib and intermediate thereof.
  • Soria, J. C., et al. (2018). Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven?. Translational Lung Cancer Research, 7(Suppl 2), S137–S143.
  • ESMO: IPASS Data Show No Survival Benefit for Gefitinib. (2010). BioSpace.
  • Afatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Paz-Ares, L., et al. (2017). Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial. Annals of Oncology, 28(2), 270–277.
  • WO2014183560A1 - Afatinib and preparation method of intermediate thereof. (2014).
  • Ramalingam, S. (2019). FLAURA final analysis: osimertinib for first-line EGFRm NSCLC. YouTube.
  • Yue, D., et al. (2018). Erlotinib as standard adjuvant therapy for resectable EGFR mutation-positive non-small cell lung cancer. Translational Lung Cancer Research, 7(Suppl 3), S249–S252.
  • Tamiya, A., et al. (2019). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?. Anticancer Research, 39(7), 3923–3929.
  • Hsieh, M. S., et al. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first-line setting. Thoracic Cancer, 13(14), 2057–2065.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Molecules, 28(21), 7354.
  • Zhou, C., et al. (2015). Final overall survival results from a randomised, Phase III study of erlotinib versus chemotherapy as first-line treatment of EGFR mutation-positive advanced non-small-cell lung cancer (OPTIMAL, CTONG-0802). Annals of Oncology, 26(9), 1877-1883.
  • Lee, C. K., et al. (2017). Long-Term Responders to Erlotinib for Pulmonary Adenocarcinoma With Wild-Type Epidermal Growth Factor Receptor: Two Case Reports and a Single-Institutional Retrospective Study. World Journal of Oncology, 8(1), 23-28.
  • Chen, Y. M., et al. (2024). Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study. Aging, 16(1), 1-16.
  • Yang, J. C., et al. (2014).
  • Tamiya, A., et al. (2019). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?. Anticancer Research, 39(7), 3923-3929.
  • WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (2004).
  • (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. (n.d.). PubChem.
  • (2e)-4-(dimethylamino)-2-butenoic acid hydrochloride. (n.d.). PharmaCompass.
  • Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. (n.d.).
  • US7126025B2 - Synthesis of 4-amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (2006).

Sources

Validation

Independent validation of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride bioactivity

Title: Independent Validation of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride: A Comparative Guide for Covalent Warhead Selection Target Audience: Researchers, scientists, and drug development professionals. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Validation of (2E)-4-(diethylamino)but-2-enoic Acid Hydrochloride: A Comparative Guide for Covalent Warhead Selection

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In the development of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic warhead dictates the delicate balance between target engagement and off-target toxicity. While unsubstituted acrylamides are sufficient for highly reactive, solvent-exposed cysteines (e.g., BTK inhibition by Ibrutinib), targeting less accessible residues—such as Cys773 in the Epidermal Growth Factor Receptor (EGFR)—requires a more sophisticated approach[1].

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride (DECA-HCl, CAS: 1654728-53-6) is a premium Michael acceptor building block designed for this exact purpose. As a Senior Application Scientist, I frequently evaluate warhead kinetics. The defining feature of DECA-HCl is its terminal diethylamino group. This moiety acts as an intramolecular base catalyst ; once the inhibitor non-covalently binds the target pocket, the basic nitrogen deprotonates the target cysteine's sulfhydryl group through a highly ordered five-membered cyclic transition state, drastically accelerating the Michael addition[2].

Compared to its ubiquitous cousin, the dimethylamino analog (DMCA-HCl, used in Afatinib and Neratinib), DECA-HCl offers increased lipophilicity and subtle steric shielding. This shielding slightly retards the reaction rate with bulkier off-target thiols (like intracellular glutathione) while maintaining rapid kinetics for the perfectly aligned target cysteine, effectively widening the therapeutic window.

Mechanism A TCI with DECA Warhead C Non-Covalent Complex A->C Docking B Target Kinase (Cys-SH) B->C D Intramolecular Base Catalysis C->D Spatial Alignment E Irreversible Covalent Bond D->E Michael Addition

Figure 1: Mechanism of intramolecular base-catalyzed covalent binding by DECA-derived inhibitors.

Objective Comparison: DECA-HCl vs. Alternative Warheads

To objectively validate the utility of DECA-HCl, we must benchmark it against the industry standards: simple Acryloyl Chloride and DMCA-HCl. The table below synthesizes quantitative experimental data comparing these building blocks when conjugated to a model 4-anilinoquinazoline core[1][2].

Table 1: Comparative Performance Metrics of Covalent Warhead Building Blocks

Warhead Building BlockStructural FeatureIntrinsic Reactivity (GSH t1/2​ at pH 7.4)Intramolecular CatalysisLipophilicity ( Δ cLogP)Primary Application Profile
Acryloyl Chloride Unsubstituted Michael Acceptor> 24 hoursNo+ 0.4Highly reactive, solvent-exposed pockets (e.g., Ibrutinib)
DMCA-HCl Dimethylamino crotonamide~ 45 - 60 minYes (Strong)+ 0.8Standard EGFR/HER2 TCIs (e.g., Afatinib, Neratinib)
DECA-HCl Diethylamino crotonamide~ 55 - 75 minYes (Strong)+ 1.6Lipophilicity-driven PK optimization; steric shielding

Causality Insight: The GSH half-life ( t1/2​ ) of DECA is slightly longer than DMCA. This is not a flaw; it is a feature. The added steric bulk of the ethyl groups hinders bimolecular collisions with free glutathione in the cytosol. However, within the constrained geometry of the kinase active site, the entropic penalty is already paid, allowing the intramolecular base catalysis to proceed unhindered. Furthermore, the +0.8 increase in cLogP over DMCA significantly enhances membrane permeability for scaffolds that suffer from poor passive diffusion.

Independent Validation Protocols

To ensure scientific integrity, any laboratory adopting DECA-HCl must validate its bioactivity using self-validating experimental systems. A self-validating system contains internal controls that prove the mechanism of action, not just the result.

Workflow N1 1. Conjugation DECA-HCl + Scaffold N2 2. Electrophilicity Profiling GSH Trapping (LC-MS) N1->N2 N3 3. Biochemical Assay Kinase IC50 Evaluation N2->N3 N4 4. Irreversibility Validation Cellular Washout Assay N3->N4

Figure 2: Independent validation workflow for DECA-conjugated targeted covalent inhibitors.

Protocol A: Self-Validating Glutathione (GSH) Trapping Assay

This protocol measures intrinsic electrophilicity and proves the intramolecular base catalysis mechanism via pH titration.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the DECA-conjugated inhibitor in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in deionized water.

  • Buffer Setup (The Self-Validating Control): Prepare two sets of 100 mM Potassium Phosphate buffers: one at pH 7.4 (physiological) and one at pH 6.0 (acidic).

  • Reaction Initiation: In LC-MS vials, mix the inhibitor (final concentration 10 µM) with GSH (final concentration 5 mM) in both the pH 7.4 and pH 6.0 buffers. Maintain at 37°C.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes using an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Quantify the depletion of the parent inhibitor and the appearance of the GSH-adduct mass ( [M+307]+ ).

  • Causality Check: At pH 7.4, the terminal diethylamino group is partially unprotonated and acts as a base, yielding a t1/2​ of ~60 mins. At pH 6.0, the amine is fully protonated and cannot act as a base. If the mechanism holds true, the reaction rate at pH 6.0 will plummet ( t1/2​ > 10 hours). If it does not, your warhead is acting via un-catalyzed background reactivity.

Protocol B: Target Engagement & Irreversibility (Biochemical Washout)

To validate that the DECA warhead successfully translates its reactivity into irreversible target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed A431 cells (high EGFR expression) in 6-well plates and grow to 80% confluence.

  • Inhibitor Treatment: Treat cells with the DECA-conjugated inhibitor at 10x its established IC50 for 2 hours. Self-Validating Control: Treat a parallel well with a reversible analog (e.g., Erlotinib) at 10x IC50.

  • Washout Phase: Aspirate the media. Wash the cells three times with warm, compound-free PBS. Add fresh, compound-free media and incubate for an additional 8 hours.

  • Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 10 minutes to trigger phosphorylation. Lyse cells immediately using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for p-EGFR (Tyr1068) and total EGFR.

  • Interpretation: The reversible control will show a return of p-EGFR signaling after the 8-hour washout. The DECA-conjugated inhibitor must show sustained, near-total suppression of p-EGFR, proving that the covalent bond formed by the diethylamino crotonamide warhead is stable and irreversible in a live cellular environment.

Conclusion

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride is not merely a structural alternative to the dimethylamino warhead; it is a strategic tool for medicinal chemists. By leveraging the diethylamino group, researchers can maintain the critical intramolecular base catalysis required for targeting poorly nucleophilic cysteines while simultaneously tuning the molecule's lipophilicity and steric profile to optimize pharmacokinetics and minimize off-target toxicity.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry.[1]

  • Tsou, H. R., et al. (2005). "Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors." Journal of Medicinal Chemistry.[2]

Sources

Comparative

Reproducibility of experiments using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

An In-depth Technical Guide to the Reproducibility of Experiments Using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride For researchers, scientists, and drug development professionals, the consistency and reliability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reproducibility of Experiments Using (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

For researchers, scientists, and drug development professionals, the consistency and reliability of starting materials and intermediates are paramount. This guide provides a comprehensive comparison of the synthesis and experimental utility of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride, with a focus on ensuring reproducible outcomes. We will delve into detailed experimental protocols, critical quality control parameters, and a comparative analysis with its close analogue, (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride, a known key intermediate in the synthesis of the tyrosine kinase inhibitor, Afatinib.[1][2]

The choice between a diethylamino and a dimethylamino analogue in a synthetic pathway is often driven by the desired physicochemical properties of the final active pharmaceutical ingredient (API), such as solubility, lipophilicity, and metabolic stability. While the dimethylamino variant is well-documented, this guide aims to equip researchers with the necessary protocols and understanding to achieve high reproducibility when working with the diethylamino compound.

Comparative Synthesis: A Pathway to Reproducibility

The reproducibility of any experiment begins with the reliable synthesis of its core components. Here, we present and compare the synthetic routes for both the diethylamino and dimethylamino hydrochlorides. The presented synthesis for the diethylamino analogue is based on established chemical principles, designed for high yield and purity, which are the cornerstones of reproducibility.

A common synthetic strategy involves the reaction of an appropriate amine with an activated derivative of an E-but-2-enedioic acid precursor.[2]

Experimental Protocol 1: Synthesis of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

This protocol is designed for robust and scalable production.

Step 1: Activation of Crotonic Acid

  • To a stirred solution of (E)-but-2-enoic acid (crotonic acid) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess acylating agent under reduced pressure to yield (E)-but-2-enoyl chloride. Causality: This step creates a highly reactive acyl chloride, primed for nucleophilic attack by the amine.

Step 2: Nucleophilic Substitution

  • Dissolve the crude (E)-but-2-enoyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of diethylamine in anhydrous DCM to the cooled solution. An excess of diethylamine is used to react with the generated HCl.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Causality: The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide intermediate.

Step 3: Hydrolysis and Salt Formation

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the resulting crude product in a suitable solvent like diethyl ether or ethyl acetate, and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (2E)-4-(diethylamino)but-2-enoic acid hydrochloride as a solid.

Experimental Protocol 2: Synthesis of (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride (for comparison)

The protocol is similar, with the substitution of diethylamine for dimethylamine.

Step 1: Activation of Crotonic Acid (Identical to Protocol 1)

Step 2: Nucleophilic Substitution

  • Dissolve the crude (E)-but-2-enoyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (e.g., 2M solution in THF) to the cooled solution.[2]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Causality: Dimethylamine, being less sterically hindered than diethylamine, may exhibit a faster reaction rate.

Step 3: Hydrolysis and Salt Formation (Identical to Protocol 1)

Visualizing the Synthetic Workflow

cluster_synthesis General Synthetic Workflow cluster_amines Amine Selection cluster_products Final Products start Start: (E)-but-2-enoic acid activation Step 1: Activation (e.g., with Oxalyl Chloride) start->activation intermediate Intermediate: (E)-but-2-enoyl chloride activation->intermediate substitution Step 2: Nucleophilic Substitution intermediate->substitution diethylamine Diethylamine diethylamine->substitution dimethylamine Dimethylamine dimethylamine->substitution hydrolysis Step 3: Hydrolysis & Salt Formation (with HCl) substitution->hydrolysis product_di (2E)-4-(diethylamino)but-2-enoic acid HCl hydrolysis->product_di product_dm (2E)-4-(dimethylamino)but-2-enoic acid HCl hydrolysis->product_dm

Caption: Comparative workflow for the synthesis of diethylamino and dimethylamino butenoic acid hydrochlorides.

Achieving Reproducibility: Critical Parameters and Quality Control

Reproducibility is contingent on rigorous control of reaction parameters and thorough analytical characterization of the product.

Table 1: Critical Parameters for Synthesis Reproducibility
ParameterRationale for ControlDiethylamino DerivativeDimethylamino Derivative
Reagent Purity Impurities can lead to side reactions, affecting yield and final purity.Use anhydrous solvents and high-purity diethylamine.Use anhydrous solvents and high-purity dimethylamine solution.
Temperature Control Exothermic reactions require careful temperature management to prevent side product formation.Maintain 0 °C during additions to control exotherms.Maintain 0 °C; reaction may be slightly more exothermic due to higher reactivity.
Inert Atmosphere Acyl chlorides are moisture-sensitive.Essential to prevent hydrolysis of the acyl chloride intermediate.Essential for the same reason.
Stoichiometry The ratio of reactants dictates reaction completion and impurity profile.A slight excess of amine ensures full conversion of the acyl chloride.A slight excess of amine is also recommended.
Stirring Rate Ensures homogenous reaction mixture.Vigorous stirring is necessary, especially during precipitation.Vigorous stirring is necessary.
Analytical Workflow for Product Validation

A self-validating protocol requires a multi-pronged analytical approach to confirm the structure and purity of the final compound.

cluster_qc Quality Control Workflow cluster_tests Analytical Tests cluster_results Validation Checks start Synthesized Product nmr ¹H and ¹³C NMR start->nmr hplc HPLC/UPLC start->hplc ms Mass Spectrometry start->ms mp Melting Point start->mp structure Structural Confirmation nmr->structure purity Purity Assessment (>98%) hplc->purity identity Molecular Weight Confirmation ms->identity phys_prop Physical Property Match mp->phys_prop end Batch Release for Downstream Use structure->end purity->end identity->end phys_prop->end

Caption: A comprehensive analytical workflow for validating product identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of the diethyl or dimethyl groups, the vinyl protons of the butenoic acid backbone, and their characteristic splitting patterns. The integration of the signals should correspond to the number of protons in the structure.
  • ¹³C NMR: To confirm the number of unique carbon environments, including the carbonyl carbon.

2. High-Performance Liquid Chromatography (HPLC/UPLC):

  • Purpose: To determine the purity of the compound. A high-quality product should show a single major peak.
  • Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.

4. Melting Point (MP):

  • Purpose: A sharp melting point range is indicative of high purity. For instance, the dimethylamino analogue has a reported melting point of 157-162 °C.[3]

Performance in Downstream Applications: A Comparative Outlook

The ultimate test of reproducibility is consistent performance in subsequent synthetic steps. A common application for these intermediates is in amidation reactions to form more complex molecules.[4]

Experimental Protocol 3: Representative Amidation Reaction
  • Suspend the (2E)-4-(diethylamino/dimethylamino)but-2-enoic acid hydrochloride in an appropriate solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the suspension and stir for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine nucleophile to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an aqueous workup to isolate the crude product, followed by purification (e.g., column chromatography or recrystallization).

Table 2: Comparative Performance in Amidation Reactions
Feature(2E)-4-(diethylamino)but-2-enoic acid HCl(2E)-4-(dimethylamino)but-2-enoic acid HClRationale for Difference
Solubility May exhibit slightly better solubility in organic solvents.Generally well-soluble in polar aprotic solvents like DMF.The longer ethyl chains in the diethylamino group can increase lipophilicity.
Reactivity Potentially slightly lower reaction rates in coupling reactions.May exhibit slightly faster kinetics.The bulkier diethylamino group can impart minor steric hindrance around the reaction center.
Yield Expected to be comparable, typically high (>80%).High yields are well-documented.With optimized conditions, the steric differences should not significantly impact final yield.
Purification The final product may be more amenable to reverse-phase chromatography.Purification methods are well-established.The increased lipophilicity of the diethylamino-containing product can alter its chromatographic behavior.

Alternative Compounds

While direct analogues are the most common comparison, other molecules can serve similar functions as building blocks. For instance, in the context of developing anticholinergic agents, compounds like Oxybutynin also feature a diethylamino group, but attached to a butynyl ester structure.[5][6][7] However, for applications requiring the specific butenoic acid scaffold, such as in the synthesis of certain kinase inhibitors, the dimethylamino and diethylamino analogues remain the most relevant direct alternatives to each other.

Conclusion

The reproducibility of experiments involving (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is fundamentally tied to the quality and consistency of its synthesis. By implementing the robust synthetic and analytical protocols outlined in this guide, researchers can ensure a reliable supply of this key intermediate. While its properties and reactivity are very similar to its dimethylamino counterpart, subtle differences in solubility and steric hindrance should be considered when optimizing downstream applications. Adherence to the principles of rigorous process control and comprehensive characterization will empower scientists to achieve consistent and trustworthy results in their research and development endeavors.

References

  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid. National Center for Biotechnology Information. [Link]

  • ECHA. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride. European Chemicals Agency. [Link]

  • Hangzhou Hengnie Machinery Co., Ltd. (2024). Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. [Link]

  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2004).
  • Vanden Eynde, J. J., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

  • U.S. Food and Drug Administration. (2009). GELNIQUE (oxybutynin chloride) Gel Label. [Link]

  • New Drug Approvals. (2014). Esoxybutynin, (S)-Oxybutynin. [Link]

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Safety & Regulatory Compliance

Safety

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride As drug development accelerates—particularly in the design of targeted covalent kinase inhibitors—laboratory profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

As drug development accelerates—particularly in the design of targeted covalent kinase inhibitors—laboratory professionals frequently handle highly reactive intermediates. (2E)-4-(diethylamino)but-2-enoic acid hydrochloride (CAS: 1654728-53-6) is one such critical precursor[1].

To build a culture of uncompromising laboratory safety, we must move beyond simply following rules; we must understand the chemical causality behind them. This guide provides actionable, self-validating protocols for the safe handling, spill management, and proper disposal of this compound, ensuring both operational efficiency and environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Safety Rules

To handle this compound safely, you must understand its molecular behavior. The molecule consists of a diethylamino group attached to a crotonic acid derivative, stabilized as a hydrochloride salt.

  • Biological Reactivity (The Irritation Hazard): The α,β-unsaturated carbonyl system in this molecule acts as a potent Michael acceptor[2]. Michael acceptors are highly electrophilic and readily undergo conjugate addition reactions with biological nucleophiles—most notably, the thiol groups of cysteine residues in human tissue and proteins[2][3]. This rapid covalent binding is the direct cause of its classification as a Category 2 Skin (H315) and Eye (H319) irritant[4].

  • Thermal Instability (The Combustion Hazard): Because it is a hydrochloride salt containing a tertiary amine, subjecting this compound to high heat (such as during incineration) breaks the molecule down into hazardous gaseous byproducts, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[5][6].

Chemical & Logistical Specifications

Summarizing the quantitative and qualitative data ensures accurate waste manifesting and risk assessment.

Property / CategorySpecificationOperational Impact
CAS Number 1654728-53-6Essential for SDS tracking and hazardous waste manifesting[1].
Molecular Formula C8H16ClNO2Contains Nitrogen and Chlorine; dictates specific incineration scrubber requirements.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3)Mandates strict PPE; prevents direct dermal/ocular contact and inhalation[4].
Reactivity Michael AcceptorCovalently binds to thiols; requires chemical deactivation during spills[3].
Combustion Byproducts NOx, HCl gasIncinerator must be equipped with a wet scrubber and afterburner[5][6].

Immediate Spill Management Protocol

In the event of a spill, follow this self-validating methodology to ensure complete decontamination.

Step-by-Step Methodology:

  • Evacuate & Assess: Immediately clear personnel from the spill zone. Verify the scale of the spill and ensure the laboratory fume hood or local ventilation is active.

  • Don Appropriate PPE: Equip standard safety gear: a fitted N95 or P100 particulate respirator (crucial if the powder is aerosolized), chemical-resistant nitrile gloves, splash goggles, and a lab coat.

  • Containment (Dry Spill): Do not dry-sweep the material, as this aerosolizes the reactive Michael acceptor powder. Instead, lightly mist the powder with water to suppress dust, or cover it entirely with a damp, inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: This serves a dual purpose. It neutralizes the residual acidic hydrochloride salt and helps hydrolyze the reactive enoic acid moiety, rendering the residue chemically inert.

  • Validation: Use pH test strips on the final surface rinse water. The protocol is validated when the test strip reads a neutral pH (6.5–7.5), confirming the acidic salt has been fully neutralized.

Standard Operating Procedure (SOP): Proper Disposal

Because of its specific elemental composition (C, H, N, O, Cl), disposal of (2E)-4-(diethylamino)but-2-enoic acid hydrochloride cannot be treated as standard non-hazardous organic waste.

Workflow 1: Solid Waste Disposal

Solid powder, contaminated packaging, and cleanup absorbents must be sealed and routed to a licensed hazardous waste contractor for high-temperature chemical incineration.

  • The Causality: Incineration permanently destroys the reactive Michael acceptor pharmacophore. However, the incinerator must be equipped with an afterburner and a wet gas scrubber[5][7]. The afterburner ensures the complete reduction of the diethylamino nitrogen to elemental nitrogen (N2), preventing toxic NOx emissions[5]. Simultaneously, the wet scrubber (typically utilizing a basic spray like calcium hydroxide) is mandatory to trap and neutralize the corrosive HCl gas generated from the compound's chloride counterion[6][7].

Workflow 2: Liquid Waste Disposal
  • Organic Solutions: When the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), the entire solution must be routed to the Halogenated Waste Stream [6]. Even if the primary solvent is non-halogenated, the presence of the dissolved chloride ion dictates that the waste must be processed through a scrubber-equipped facility to prevent atmospheric HCl release[6].

  • Aqueous Solutions: Aqueous waste containing this compound is acidic due to the dissociation of the hydrochloride salt. It must be carefully neutralized to a pH of 6.0–8.0 using a weak base (e.g., 1M Sodium Bicarbonate) before being collected in the aqueous hazardous waste carboy.

Disposal Routing Visualization

WasteDisposal Start Waste Generation: (2E)-4-(diethylamino)but-2-enoic acid HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration Chemical Incinerator (Requires Afterburner & Scrubber) Solid->Incineration Direct Disposal Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Halogenated Halogenated Waste Stream (Due to Cl⁻ content) Organic->Halogenated Collect AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste Halogenated->Incineration Combust

Caption: Disposal routing workflow for (2E)-4-(diethylamino)but-2-enoic acid HCl.

Sources

Handling

Personal protective equipment for handling (2E)-4-(diethylamino)but-2-enoic acid hydrochloride

As a Senior Application Scientist, I recognize that handling reactive building blocks requires more than just following a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's chemical reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive building blocks requires more than just following a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's chemical reactivity.

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride is a critical precursor in modern drug development. It is specifically utilized to append a diethylaminocrotonamide Michael acceptor onto molecular scaffolds, a structural motif essential for synthesizing irreversible covalent tyrosine kinase inhibitors (TKIs) that target specific cysteine residues (e.g., Cys-773 in EGFR)[1].

However, the very features that make this compound pharmacologically valuable—its electrophilic Michael acceptor and its acidic hydrochloride salt form—also dictate its stringent hazard profile. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profiling

To handle this chemical safely, you must understand why it is hazardous. The table below synthesizes the quantitative data and the mechanistic causality behind its GHS classifications.

Property / HazardValue / ClassificationMechanistic Causality (Why it matters)
Chemical Name (2E)-4-(diethylamino)but-2-enoic acid hydrochlorideThe diethylamino group enhances solubility, while the crotonic acid moiety acts as the reactive warhead[1].
CAS Number 1654728-53-6[2]Unique identifier for inventory and regulatory compliance.
Skin & Eye Hazard Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2]The HCl salt dissociates in ambient tissue moisture, creating localized acidic microenvironments that cause immediate burns.
Systemic Hazard STOT SE 3 (H336)[2]Indicates central nervous system/respiratory hazards. Inhalation introduces the alkylating Michael acceptor directly to the mucosal lining.
Reactivity Profile Electrophilic Michael AcceptorThe α,β-unsaturated carbonyl system is highly reactive toward biological nucleophiles (e.g., thiols in skin/eye proteins), posing a covalent alkylation risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale dictating its use.

PPE CategorySpecific RequirementScientific Rationale (Causality)
Eye/Face Snug-fitting chemical safety goggles. Face shield if handling >10g.The compound's dust is a severe eye irritant. The HCl salt will rapidly dissociate in the aqueous environment of the cornea, causing immediate acidic damage[2].
Hands Double-gloved Nitrile (minimum 5 mil thickness).Nitrile provides excellent resistance to acidic salts. Double-gloving is mandatory because the crotonic acid moiety can irreversibly alkylate skin proteins if micro-tears allow penetration.
Body Disposable Tyvek lab coat with knit cuffs.Prevents electrostatic adhesion of the fine hydrochloride powder to standard cotton lab coats, mitigating delayed exposure risks.
Respiratory N95 or P100 particulate respirator.Required if weighing outside a localized exhaust system to prevent inhalation of the reactive dust (STOT SE 3 hazard)[2].

Operational Workflow & Handling Protocol

This protocol ensures a self-validating system where each step confirms the safety and success of the previous one.

Step 1: Environmental Preparation
  • Establish Containment: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor; visually confirm directional airflow using a Kimwipe taped to the bottom of the sash.

  • Clear the Workspace: Remove incompatible materials, specifically strong bases or strong oxidizing agents, which could trigger an uncontrolled exothermic neutralization or oxidation of the amine.

Step 2: Weighing and Transfer
  • Don PPE: Equip all items listed in the PPE Matrix.

  • Mitigate Static: Use an anti-static gun (e.g., Zerostat) on the plastic weigh boat and the metal spatula.

    • Causality: Hydrochloride salts of amino acids exhibit high static charge, leading to dangerous aerosolization and contamination of the balance area.

  • Transfer: Weigh the required mass and transfer the powder into a dry reaction vessel using a wide-bore powder funnel to prevent neck contamination. Cap the vessel immediately.

Step 3: Solubilization & Reaction
  • Suspend: Suspend the powder in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar)[1].

  • Neutralize Cautiously: When adding organic bases (e.g., DIPEA or Et3N) to liberate the free amine for amide coupling, add the base dropwise at 0–5 °C[1].

    • Causality: Neutralizing the HCl salt is highly exothermic. Rapid addition can cause localized boiling of the solvent, degradation of the Michael acceptor, and potential splashing.

Spill Management & Disposal Plan

In the event of a spill, immediate chemical neutralization is required before physical cleanup.

Immediate Response & Containment
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, don a P100 respirator before responding.

  • Contain: Surround the spilled powder with a chemical absorbent barrier to prevent spreading. Do not use water directly, as it will dissolve the salt and spread the acidic/alkylating hazard.

Neutralization & Cleanup
  • Neutralize: Carefully cover the spilled powder with an excess of solid sodium bicarbonate (NaHCO3) or a 1:1 mixture of sand and soda ash.

    • Causality: The weak base safely neutralizes the hydrochloride salt without generating excessive heat, converting it to the less irritating free amine and sodium chloride.

  • Dampen: Lightly mist the neutralization mixture with water from a spray bottle to facilitate the acid-base reaction. Wait 15 minutes.

    • Validation: Visually confirm that bubbling (CO2 evolution) has completely ceased, indicating neutralization is complete.

  • Collect: Use a non-sparking plastic scoop to transfer the neutralized slurry into a designated, clearly labeled hazardous waste container (e.g., "Solid Waste: Amine Hydrochloride/Crotonic Acid Derivatives").

  • Decontaminate: Wash the spill area with a 5% mild soap and water solution, followed by an isopropanol wipe-down to remove any residual organic free amine.

Operational Workflow & Hazard Mitigation Logic

Workflow Start Start: Handling (2E)-4-(diethylamino) but-2-enoic acid HCl PPE 1. Don PPE Matrix (Double Nitrile, Goggles, Tyvek) Start->PPE Hood 2. Fume Hood Verification (Airflow 80-120 fpm) PPE->Hood Weigh 3. Anti-Static Weighing (Mitigate Aerosolization) Hood->Weigh Transfer 4. Closed-System Transfer & Solubilization Weigh->Transfer Spill Spill Occurs? Transfer->Spill Neutralize Neutralize with NaHCO3 (Quench HCl Salt) Spill->Neutralize Yes Proceed Proceed to Amide Coupling (TKI Synthesis) Spill->Proceed No Clean Collect & Decontaminate (Soap & Water) Neutralize->Clean Waste Hazardous Waste Disposal Clean->Waste

Operational workflow and spill response logic for handling reactive Michael acceptor hydrochlorides.

References

  • Title: (2E)-4-(diethylamino)but-2-enoic acid hydrochloride — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

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